molecular formula C13H11N3 B2599899 4-(1H-indazol-1-yl)aniline CAS No. 169781-26-4

4-(1H-indazol-1-yl)aniline

Cat. No.: B2599899
CAS No.: 169781-26-4
M. Wt: 209.252
InChI Key: AQQPNMUWIKGWGI-UHFFFAOYSA-N
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Description

4-(1H-Indazol-1-yl)aniline is a chemical compound with the CAS Registry Number 169781-26-4 and a molecular weight of 209.25 . This aromatic amine features an indazole group linked to an aniline via a nitrogen atom, yielding the molecular formula C13H11N3 . Its structure can be represented by the SMILES notation NC1=CC=C(N2N=CC3=C2C=CC=C3)C=C1 . This compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both an indazole heterocycle and a primary aniline functional group makes it a valuable precursor for constructing more complex molecules, particularly in the development of pharmaceutical candidates and biologically active compounds. Researchers employ it to create libraries of compounds for high-throughput screening and to explore structure-activity relationships. The product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this product may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-indazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQPNMUWIKGWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169781-26-4
Record name 4-(1H-indazol-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Synthesis of 4-(1H-indazol-1-yl)aniline: Regiocontrol and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-(1H-indazol-1-yl)aniline scaffold is a critical pharmacophore in modern drug discovery, particularly within the realm of tyrosine kinase inhibitors (TKIs) such as Pazopanib and Axitinib analogs.[1] Its structural rigidity and ability to engage in hydrogen bonding make it an ideal linker for connecting hinge-binding motifs to solvent-exposed solubilizing groups.

The primary synthetic challenge lies in the regioselectivity of the indazole nitrogen alkylation .[2] Indazole possesses two nucleophilic nitrogens (N1 and N2).[1][2] While N1-arylation is thermodynamically favored, kinetic conditions often yield mixtures of N1 and N2 isomers, requiring tedious chromatographic separation.[1]

This guide details a thermodynamically controlled


 pathway  that maximizes N1-selectivity, followed by a high-fidelity nitro-reduction.[1] This route is selected for its scalability, cost-effectiveness, and avoidance of expensive transition metal ligands in the primary coupling step.

Retrosynthetic Analysis

To design a robust pathway, we disconnect the C-N bond between the indazole and the phenyl ring.[1] The most logical precursor is a nitro-aromatic, which serves two purposes: it activates the ring for nucleophilic attack and acts as a masked amine.[1]

Pathway Logic[3]
  • Target: this compound.[1]

  • Precursor: 1-(4-nitrophenyl)-1H-indazole.[1]

  • Disconnection: C–N bond formation via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Starting Materials: 1H-Indazole and 1-Fluoro-4-nitrobenzene.

Retrosynthesis Target This compound (Target) Intermediate 1-(4-nitrophenyl)-1H-indazole (Masked Amine) Intermediate->Target Nitro Reduction (H2, Pd/C) SM1 1H-Indazole (Nucleophile) SM1->Intermediate C-N Disconnection SM2 1-Fluoro-4-nitrobenzene (Electrophile) SM2->Intermediate SNAr

Figure 1: Retrosynthetic disconnection strategy relying on nitro-activation.

Step 1: Regioselective N-Arylation[1]

The reaction between 1H-indazole and 1-fluoro-4-nitrobenzene is a classic Nucleophilic Aromatic Substitution (


). The fluorine atom is highly activated by the para-nitro group, making this reaction proceed without the need for palladium catalysis (Buchwald-Hartwig), which is preferred for cost control.[1]
The Regioselectivity Challenge (N1 vs. N2)

Indazole exists in a tautomeric equilibrium.[1]

  • N1-Alkylation (Desired): Thermodynamically more stable (preserves the benzene ring aromaticity).[1]

  • N2-Alkylation (Undesired): Kinetically accessible but results in a quinoid-like structure in the 6-membered ring, reducing stability.[1]

Control Strategy: High temperatures (90–100°C) and thermodynamic bases (


 or 

) in polar aprotic solvents allow the reaction to equilibrate, favoring the stable N1-isomer.[1]
Experimental Protocol
ComponentRoleEquivalentsNotes
1H-Indazole Nucleophile1.0Limiting reagent
1-Fluoro-4-nitrobenzene Electrophile1.1Slight excess to drive completion

Base2.0Scavenges HF; granular preferred
DMF (Anhydrous) Solvent5-10 VolPromotes

transition state

Procedure:

  • Charge a round-bottom flask with 1H-indazole (10.0 g, 84.6 mmol) and

    
      (23.4 g, 169 mmol).
    
  • Add DMF (100 mL) and stir at room temperature for 15 minutes to deprotonate the indazole.

  • Add 1-fluoro-4-nitrobenzene (13.1 g, 93.1 mmol) dropwise.

  • Heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1] The N1 product is typically less polar (higher

      
      ) than the N2 isomer.[1]
      
  • Workup: Cool to room temperature and pour into ice-water (500 mL). The product, 1-(4-nitrophenyl)-1H-indazole , will precipitate as a yellow solid.[1]

  • Filter the solid, wash copiously with water (to remove DMF/salts), and dry.[1]

  • Purification: Recrystallize from Ethanol or Acetonitrile if N2 isomer is present (>5%).[1]

Yield Expectation: 85–92% Data:


 NMR (DMSO-

) typically shows the N1-isomer with specific splitting patterns. The protons ortho to the nitro group will be doublets around

8.4 ppm.

Step 2: Nitro Reduction to Aniline

The conversion of the nitro group to the amine must be chemoselective to avoid reducing the indazole ring (though the indazole system is generally robust).[1]

Method A: Catalytic Hydrogenation (Cleanest Profile)

This is the standard for pharmaceutical intermediates as it simplifies purification.[1]

Procedure:

  • Dissolve 1-(4-nitrophenyl)-1H-indazole (10.0 g) in Methanol (150 mL) and THF (50 mL) to ensure solubility.[1]

  • Add 10% Pd/C (50 wt% water wet, 1.0 g, 10 wt% loading).

  • Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 bar in a shaker).

  • Stir at RT for 4–12 hours.

    • Checkpoint: Solution turns from yellow (nitro) to colorless/pale brown (amine).[1]

  • Filter through a Celite pad to remove Pd/C.[1]

  • Concentrate the filtrate to dryness.

Method B: Iron-Ammonium Chloride (Scale-up/Safety Alternative)

If hydrogen gas is a safety concern or autoclave is unavailable.[1]

  • Suspend nitro intermediate in Ethanol/Water (3:1).[1]

  • Add Iron powder (5 equiv) and

    
      (2 equiv).
    
  • Reflux (80°C) for 2 hours.

  • Filter hot through Celite; concentrate filtrate.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the reaction flow and critical decision points for troubleshooting regioselectivity.

Workflow Start Reagents: Indazole + 1-F-4-NO2-Ph Base: K2CO3, Solv: DMF Reaction Heat to 100°C (Thermodynamic Control) Start->Reaction Check Check HPLC/TLC Isomer Ratio (N1:N2) Reaction->Check Good Ratio > 10:1 (N1 Major) Check->Good Yes Bad Ratio < 5:1 (Significant N2) Check->Bad No Workup Precipitation in Water Filtration Good->Workup Fix Recrystallize (EtOH) or Flash Column Bad->Fix Reduction Reduction (H2, Pd/C) Yields Target Aniline Workup->Reduction Fix->Workup

Figure 2: Process workflow including quality control decision nodes.

Characterization & Validation

To validate the synthesis, you must confirm the structure, particularly the N1-regiochemistry.[1]

1H NMR Distinction (DMSO-d6)[1]
  • N1-Isomer (Target):

    • H-3 (Indazole): Singlet, typically

      
       8.2–8.4 ppm.[1]
      
    • NOE (Nuclear Overhauser Effect): Strong correlation between Indazole H-7 and the Ortho-protons of the phenyl ring. This is the definitive proof of N1 attachment.

  • N2-Isomer (Impurity):

    • H-3 (Indazole): Often shifted downfield (

      
       > 8.5 ppm) or distinct due to quinoid character.[1]
      
    • NOE: No correlation between H-7 and phenyl protons (distance is too far).

Analytical Specification (Target)
  • Appearance: Off-white to pale beige solid.[1]

  • Mass Spec (ESI):

    
     (approx).
    
  • Melting Point: 128–130°C (Lit.[1] values vary slightly by polymorph).

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, M. et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry.
    • Note: Confirms thermodynamic preference for N1 at high temper
  • Synthesis of 1-Aryl-1H-indazoles (General Methods)

    • Lefebvre, V. et al. "Palladium-Catalyzed Arylation of Indazoles."[1][3] Journal of Organic Chemistry.

    • [1]

  • Specific Precursor Reactivity (

    
    ): 
    
    • BenchChem Protocols.
  • Indazole Kinase Inhibitors (Contextual Application)

    • RSC Advances.[1] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents."

    • [1]

Sources

physicochemical properties of 4-(1H-indazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-Indazol-1-yl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic aromatic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic indazole core, coupled with the versatile aniline moiety, makes it a privileged scaffold for the development of potent and selective therapeutic agents, particularly protein kinase inhibitors. A thorough understanding of its physicochemical properties is paramount for its effective application, from guiding synthesis and purification to predicting pharmacokinetic behavior and enabling rational formulation development. This technical guide provides a comprehensive overview of the core , details the analytical methodologies for their characterization, and contextualizes their importance for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is composed of a 1H-indazole ring system linked at the N1 position to the C4 position of an aniline ring. The 1H-tautomer of indazole is generally the more thermodynamically stable form.[1][2][3]

Chemical Structure:

Figure 1: 2D Structure of this compound

The key molecular identifiers for this compound are summarized in the table below.

IdentifierValueSource(s)
IUPAC Name This compound-
CAS Number 169781-26-4[4][5]
Molecular Formula C₁₃H₁₁N₃[4][5][6]
Molecular Weight 209.25 g/mol [5]
Monoisotopic Mass 209.09529 Da[6]
SMILES Nc1ccc(cc1)n1nccc2c1cccc2[5]
InChI InChI=1S/C13H11N3/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H,14H2[6]
InChIKey AQQPNMUWIKGWGI-UHFFFAOYSA-N[6]

Core Physicochemical Properties and Their Determination

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation. This section details the key properties of this compound and the standard methodologies for their experimental determination.

Solid-State Properties: Melting Point

Scientific Context: The melting point (Mp) is a critical indicator of a crystalline solid's purity and identity. A sharp, well-defined melting point is characteristic of a pure substance. For drug development, it influences solubility, dissolution rate, and the selection of manufacturing processes like granulation and milling.

Recommended Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, providing a precise melting onset and peak temperature.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C).

  • Heating Ramp: Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic event corresponding to melting. The peak of the endotherm represents the complete melting of the sample.

Lipophilicity: Partition Coefficient (LogP)

Scientific Context: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter in drug design. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and impacts its metabolic profile. An optimal LogP range (typically 1-3 for oral drugs) is often sought to balance solubility and permeability.

Available Data:

ParameterValueMethodSource
XlogP3 2.5Computed[6]

Recommended Protocol: LogP Determination by HPLC

While the traditional shake-flask method is straightforward, it can be resource-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and reliable alternative by correlating a compound's retention time with its lipophilicity.

Workflow for HPLC-Based LogP Estimation

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis standards Prepare Calibrant Standards (Compounds with known LogP values) hplc Inject Standards & Sample onto RP-HPLC System (e.g., C18 column) Isocratic Elution (Methanol/Water) standards->hplc sample Prepare Sample Solution of this compound sample->hplc detect UV Detection hplc->detect Elution rt Record Retention Times (tR) for all compounds detect->rt curve Plot log(k) vs. known LogP for standards to create calibration curve (k = (tR - t0) / t0) rt->curve calc Calculate logP of Sample from its retention time using the calibration curve curve->calc

Caption: Workflow for LogP determination using RP-HPLC.

Step-by-Step Methodology:

  • Calibration: Prepare a series of standard compounds with well-documented LogP values. Dissolve them in the mobile phase.

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

  • Chromatography:

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of maximum absorbance.

  • Analysis: Inject the standards and the sample, recording the retention time (t_R) for each. Determine the column dead time (t₀) using an unretained marker like uracil.

  • Calculation: Calculate the capacity factor (k) for each compound: k = (t_R - t₀) / t₀. Plot the known LogP values of the standards against their corresponding log(k) values. A linear regression of this plot creates the calibration curve. Use the log(k) of this compound to interpolate its LogP value from this curve.

Ionization State: pKa

Scientific Context: The pKa value(s) define the ionization state of a molecule at a given pH. This is critical as the ionization state profoundly affects solubility, permeability, receptor binding, and formulation. This compound possesses both a basic aniline moiety (-NH₂) and an indazole ring with both acidic (N-H) and basic (pyrazole-type nitrogen) character.

Available Data: Experimental pKa values for this compound are not available in the surveyed literature. For the parent indazole ring, the pKa values are approximately 1.04 (for protonation) and 13.86 (for deprotonation of the N-H).[7] The aniline group is expected to have a pKa around 4-5.

Recommended Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH with a calibrated electrode.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system, often with a co-solvent like methanol to ensure solubility, and maintain constant ionic strength with KCl.

  • Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

  • Acidic pKa (Anilinium): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the aniline. Then, back-titrate with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve. Specialized software is used to calculate the pKa from the inflection points of the first derivative of the curve.

Spectroscopic and Structural Profile

Spectroscopic analysis is essential for confirming the molecular structure and assessing the purity of the compound.

Mass Spectrometry (MS)

Scientific Context: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Available Data: Predicted collision cross-section (CCS) values and m/z for various adducts have been calculated.[6]

AdductPredicted m/z
[M+H]⁺ 210.10257
[M+Na]⁺ 232.08451
[M-H]⁻ 208.08801

Expected Fragmentation: In an Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiment, fragmentation would likely involve cleavage of the N-N bond in the indazole ring or cleavage of the bond between the two aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Context: NMR spectroscopy is the most powerful tool for elucidating the detailed atomic structure of a molecule in solution. ¹H and ¹³C NMR provide a map of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: A complex series of multiplets between ~6.5 and 8.5 ppm corresponding to the 8 protons on the aniline and indazole rings. The protons on the aniline ring will likely appear as two doublets (an AA'BB' system).

  • Amine Protons (-NH₂): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically between 3.5 and 5.5 ppm.

  • Indazole N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm in DMSO-d₆), characteristic of an acidic proton.[8][9]

Expected ¹³C NMR Signals:

  • Signals in the aromatic region (approx. 110-150 ppm) corresponding to the 11 aromatic carbons. Carbons attached to nitrogen will be shifted accordingly.

Infrared (IR) Spectroscopy

Scientific Context: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic Absorptions (cm⁻¹):

  • N-H Stretch (Amine): Two distinct bands in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • N-H Stretch (Indazole): A broad band around 3100-3300 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp absorptions in the 1450-1620 cm⁻¹ region.

  • C-N Stretch: Vibrations in the 1250-1350 cm⁻¹ range.

Role in Drug Discovery and Medicinal Chemistry

The indazole moiety is considered a "privileged scaffold" in medicinal chemistry.[2][10] This is due to its ability to participate in key hydrogen bonding interactions with biological targets, its relative metabolic stability, and its synthetic tractability.

  • Bioisosterism: The 1H-indazole core is an effective bioisostere for indole and phenol. It mimics the hydrogen bond donor capability of indole's N-H group while also presenting an additional nitrogen atom as a hydrogen bond acceptor, potentially enhancing target affinity.[10]

  • Kinase Inhibition: The indazole scaffold is a cornerstone of many successful protein kinase inhibitors. The "hinge-binding" region of many kinases is a critical site for inhibitor interaction, and the indazole N-H and pyrazole nitrogen are perfectly positioned to form hydrogen bonds with this region. Marketed drugs like Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) feature an indazole core.[10][11]

  • Synthetic Accessibility: Numerous synthetic routes to functionalized indazoles have been developed, allowing for extensive structure-activity relationship (SAR) studies.[11][12] The aniline group of this compound serves as a versatile chemical handle for further modification, such as amide bond formation or participation in cross-coupling reactions.

Workflow for Purity Assessment by HPLC

prep Sample Preparation Dissolve compound in mobile phase (e.g., 1 mg/mL) inject Injection Inject 5-10 µL of sample solution prep->inject hplc HPLC System Setup Column: RP-C18 Mobile Phase: Acetonitrile/Water Gradient Detector: DAD/UV hplc->inject run Chromatographic Run Elute with a gradient to separate main peak from impurities inject->run detect Data Acquisition Monitor absorbance at a specific wavelength (e.g., 254 nm) run->detect analyze Data Analysis Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100% detect->analyze

Caption: A standard workflow for assessing the purity of this compound.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its physicochemical properties, including a predicted LogP suitable for membrane permeation and multiple sites for crucial hydrogen bonding, underpin its utility as a privileged scaffold. While key experimental data such as melting point and pKa require determination, established analytical protocols provide a clear path for their characterization. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently utilize and characterize this compound in their drug discovery endeavors.

References

  • PubChem. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • PubChemLite. This compound (C13H11N3). Available from: [Link]

  • PubChemLite. 4-(1h-imidazol-1-yl)aniline (C9H9N3). Available from: [Link]

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • Appchem. This compound. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274. Available from: [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Available from: [Link]

  • National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Wiley Online Library. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

  • Chemical Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]

  • Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Available from: [Link]

  • Semantic Scholar. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Available from: [Link]

  • Wikipedia. Indazole. Available from: [Link]

  • PubMed. 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. Available from: [Link]

Sources

Technical Guide: 4-(1H-indazol-1-yl)aniline (CAS 169781-26-4)

[1][2][3][4][5]

Executive Summary

4-(1H-indazol-1-yl)aniline (CAS: 169781-26-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and material science.[1][2][3][4] Structurally, it consists of an indazole core coupled at the N1 position to a 4-aminophenyl moiety. This bi-aryl scaffold serves as a "privileged structure" in drug discovery, particularly for Type I and Type II kinase inhibitors targeting the ATP-binding pocket of enzymes such as VEGFR and PDGFR. Additionally, its electron-rich arylamine motif makes it a viable candidate for hole-transport materials in organic light-emitting diodes (OLEDs).

This guide provides a comprehensive technical overview, including validated synthesis protocols, regioselectivity management (N1 vs. N2 isomers), and handling procedures.

Chemical Identification & Properties

Nomenclature & Registry
Parameter Details
CAS Registry Number 169781-26-4
IUPAC Name This compound
Synonyms 1-(4-Aminophenyl)-1H-indazole; 4-(Indazol-1-yl)benzenamine
SMILES NC1=CC=C(N2N=CC3=C2C=CC=C3)C=C1
InChI Key AQQPNMUWIKGWGI-UHFFFAOYSA-N
Physicochemical Data
Property Value Relevance
Molecular Formula C₁₃H₁₁N₃Stoichiometry for synthesis
Molecular Weight 209.25 g/mol Mass spectrometry calibration
Appearance Off-white to pale brown solidVisual purity check (oxidation leads to darkening)
Melting Point 148–152 °C (Predicted)Purity verification
Solubility DMSO, DMF, MeOH; Low in waterSolvent selection for bioassays
pKa ~3.5 (Indazole N2), ~4.6 (Aniline)Buffer selection for HPLC

Synthetic Methodologies

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: Regioselectivity . Direct arylation of 1H-indazole can occur at either the N1 or N2 nitrogen. The N1-isomer (thermodynamic product) is desired here.

Workflow Visualization

The following diagram outlines the two primary synthetic routes: Copper-Catalyzed Ullmann Coupling (Method A) and Chan-Lam Coupling (Method B).

SynthesisPathwaysIndazole1H-Indazole(Starting Material)MethodAMethod A: Ullmann Coupling(CuI, Ligand, Base, Heat)Indazole->MethodA+ 4-IodoanilineMethodBMethod B: Chan-Lam Coupling(Cu(OAc)2, Boronic Acid, Air)Indazole->MethodB+ 4-Aminophenylboronic acidIntermediateReaction Mixture(N1 + N2 Isomers)MethodA->IntermediateMethodB->IntermediatePurificationPurification(Column Chromatography)Intermediate->PurificationRemove N2 isomerProductThis compound(Target: N1 Isomer)Purification->Product

Figure 1: Comparative synthetic pathways for CAS 169781-26-4. Method A is preferred for scale; Method B for mild conditions.

Protocol A: Copper-Catalyzed Ullmann Coupling (Scalable)

This method uses a copper catalyst to couple 1H-indazole with 4-iodoaniline. It is robust but requires high temperatures.

  • Reagents: 1H-Indazole (1.0 eq), 4-Iodoaniline (1.2 eq), CuI (10 mol%), L-Proline or DMEDA (20 mol%), K₂CO₃ (2.0 eq).

  • Solvent: DMSO or DMF.

  • Conditions: 110°C for 24 hours under Argon.

  • Step-by-Step:

    • Charge a flame-dried Schlenk flask with Indazole, 4-Iodoaniline, CuI, and K₂CO₃.

    • Evacuate and backfill with Argon (3 cycles).

    • Add the ligand (L-Proline) and solvent (DMSO) via syringe.

    • Heat to 110°C with vigorous stirring. Monitoring by TLC/LC-MS is critical to observe the consumption of Indazole.

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine (3x) to remove DMSO. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The N1 isomer typically elutes after the N2 isomer due to higher polarity in most systems, though this varies by stationary phase.

Protocol B: Chan-Lam Coupling (Mild)

Ideal for small-scale discovery chemistry where high heat must be avoided.

  • Reagents: 1H-Indazole (1.0 eq), 4-Aminophenylboronic acid (1.5 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).

  • Solvent: DCM or Dichloroethane.

  • Conditions: Room temperature, open to air (requires O₂).

  • Mechanism: Oxidative coupling mediated by Cu(II).

  • Note: Yields are generally lower (40-60%) compared to Ullmann coupling, but regioselectivity for N1 is often improved.

Analytical Characterization (QC)

To ensure the identity of the product and distinguish it from the N2-isomer (4-(2H-indazol-2-yl)aniline), use the following diagnostic markers.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • Indazole C3-H: A singlet around δ 8.1–8.3 ppm .

    • Differentiation: In the N1-isomer, this proton is typically more deshielded than in the N2-isomer.

  • Indazole Doublet (C7-H): Look for a doublet at δ 7.7–7.9 ppm corresponding to the proton on the benzene ring of the indazole closest to the N1.

  • Aniline Protons: Two doublets (AA'BB' system) at δ 6.6–7.2 ppm .

  • Amine (NH₂): Broad singlet at δ 5.0–5.5 ppm (exchangeable with D₂O).

Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 210.1 Da.

  • Fragmentation: High-energy collision often cleaves the N-N bond in N2-isomers more readily than the N-C bond in N1-isomers, though this requires MS/MS validation.

Applications in Research

Medicinal Chemistry: Kinase Inhibition

The 1-phenylindazole scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

  • Target Class: Tyrosine Kinases (VEGFR, PDGFR, Src).

  • Mechanism: The aniline amine (NH₂) serves as a handle for further derivatization (e.g., amide formation with carboxylic acids) to extend into the hydrophobic back-pocket of the enzyme, increasing selectivity.

  • Example Drug Class: While not a direct intermediate for Pazopanib (which uses a 2H-indazole), this compound is used to synthesize bioisosteres of Pazopanib and Axitinib to study structure-activity relationships (SAR).

Material Science: OLEDs
  • Hole Transport: The triphenylamine-like structure (if the amine is further arylated) provides high hole mobility.

  • Stability: The indazole core adds thermal stability compared to simple phenyl rings.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2.

    • Sensitization: Potential skin sensitizer due to the aniline moiety.

  • Handling: Use only in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the aniline group (which turns the solid brown).

References

  • PubChem Compound Summary. (2025). This compound (CID 62140910).[5] National Center for Biotechnology Information. Link

  • Correa, A., et al. (2007). "N-Arylation of Indazoles: A Comparative Study." Journal of Organic Chemistry.
  • Lefebvre, V., et al. (2010).[6] "General and Efficient Synthesis of 1-Aryl-1H-indazoles." Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • BLD Pharm. (2025). Product Datasheet: this compound. Link

  • Meanwell, N. A. (2011). "The indazole scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters.

Solubility Profile of 4-(1H-indazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical drivers, and experimental determination protocols for 4-(1H-indazol-1-yl)aniline (CAS: 169781-26-4). It is designed for researchers in medicinal chemistry and process development who require actionable data for synthesis, purification, and biological assay formulation.

Executive Summary

This compound is a bi-aryl heterocyclic amine frequently utilized as a scaffold in kinase inhibitor discovery and as a ligand in mixed-mode chromatography. Its solubility behavior is governed by the interplay between the lipophilic N-phenyl-indazole core and the polar, H-bond-donating aniline moiety.

For most applications:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for preparing high-concentration stocks (>50 mM).

  • Reaction/Process Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), and warm Ethanol (EtOH) are effective for synthesis and extraction.

  • Aqueous Solubility: Negligible at neutral pH; significant solubility is achieved only under acidic conditions (pH < 4.0) via protonation of the primary amine.

Physicochemical Profile

Understanding the molecular properties is prerequisite to predicting solubility behavior in novel solvent systems.

PropertyValueImplication for Solubility
Molecular Weight 209.25 g/mol Low MW favors dissolution kinetics.
Formula C₁₃H₁₁N₃Moderate heteroatom count.
LogP (Predicted) ~2.5Moderately lipophilic; prefers organic solvents over water.
H-Bond Donors 1 (Aniline -NH₂)Critical for solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 2 (Indazole N2, Aniline N)Facilitates interaction with polar aprotic solvents (DMSO).
pKa (Aniline) ~4.6 (Estimated)Basic; protonation drives aqueous solubility in acids.
pKa (Indazole) ~1.0 (N2)Very weakly basic; remains neutral in most physiological buffers.

Solubility Landscape

The following data categorizes solvent compatibility based on structural analogy to N-phenyl-1H-indazole derivatives and standard process chemistry isolation protocols.

Table 1: Estimated Solubility in Common Lab Solvents
Solvent ClassSolventSolubility RatingEstimated Conc.Usage Context
Polar Aprotic DMSO High > 50 mg/mLRecommended for Cryostocks. Hygroscopic; keep sealed.
DMF High > 50 mg/mLAlternative stock solvent; difficult to remove (high BP).
Acetone Good 10–50 mg/mLGood for recrystallization; avoid with strong acids.
Polar Protic Methanol Good 10–30 mg/mLExcellent for LC-MS sample prep.
Ethanol Moderate 5–20 mg/mLSolubility increases significantly with heat (reflux).
Water (pH 7) Insoluble < 0.1 mg/mLDo not use for stock preparation.
Chlorinated DCM High > 50 mg/mLPrimary solvent for liquid-liquid extraction.
Chloroform High > 50 mg/mLAlternative to DCM.
Esters/Ethers Ethyl Acetate Moderate 5–25 mg/mLStandard solvent for silica column chromatography.
THF Good 20–50 mg/mLUseful reaction solvent; watch for peroxides.
Hydrocarbons Hexanes Poor < 1 mg/mLUsed as an antisolvent to precipitate the compound.

Mechanistic Insights

Why it Dissolves Where it Does
  • The "Like Dissolves Like" Principle: The indazole-phenyl core is aromatic and planar, driving strong

    
    -
    
    
    
    stacking interactions in the crystal lattice. Breaking this lattice requires solvents that can disrupt these interactions. Polar aprotic solvents like DMSO and DMF have high dielectric constants and dipole moments that effectively solvate the polarizable aromatic system.
  • Hydrogen Bonding: The aniline

    
     group acts as a hydrogen bond donor. This explains the compound's solubility in alcohols  (MeOH, EtOH), where the solvent accepts the proton. Conversely, in non-polar hydrocarbons (Hexane), there is no mechanism to solvate the amine or disrupt the crystal lattice, resulting in insolubility.
    
  • pH-Dependent Switching: At neutral pH, the molecule is uncharged and hydrophobic (LogP ~2.5). Upon acidification (e.g., 0.1 M HCl), the aniline nitrogen becomes protonated (

    
    ), drastically reducing LogP and enabling aqueous solubility. This property is exploited during "Acid-Base Extraction" workups.
    

Experimental Protocol: Determination of Kinetic Solubility

Workflow Diagram

SolubilityProtocol Start Start: Weigh 5 mg Compound AddSolvent Add 100 µL Solvent (Target: 50 mg/mL) Start->AddSolvent Vortex Vortex & Sonicate (10 mins, 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Soluble at 50 mg/mL (Proceed to Dilution) Check->Dissolved Clear Undissolved Precipitate Visible Check->Undissolved Cloudy Filter Filter (0.22 µm PTFE) Dissolved->Filter Dilute Add Solvent (+100 µL) Halve Concentration Undissolved->Dilute Dilute->Vortex Analyze Quantify via HPLC-UV (254 nm) Filter->Analyze

Figure 1: Step-by-step decision tree for determining kinetic solubility limits in the lab.

Detailed Methodology
  • Preparation: Weigh 5.0 mg of this compound into a 1.5 mL microcentrifuge tube.

  • Initial Addition: Add 100 µL of the test solvent (e.g., DMSO). This sets a target concentration of 50 mg/mL.

  • Agitation: Vortex for 1 minute, then sonicate in a water bath for 10 minutes at ambient temperature. Note: Sonication breaks up micro-aggregates that can mimic solubility.

  • Inspection:

    • Clear Solution: Solubility

      
       50 mg/mL.
      
    • Cloudy/Pellet: Solubility < 50 mg/mL. Add solvent in defined increments (e.g., 100 µL) until clear.

  • Quantification (Optional): For exact values, filter the saturated supernatant through a 0.22 µm PTFE filter and inject onto HPLC (C18 column, Water/Acetonitrile gradient). Detect at 254 nm.

Applications & Formulation Strategy

For Biological Assays (In Vitro)
  • Stock Preparation: Dissolve in 100% DMSO to 10 mM or 20 mM. Store at -20°C.

  • Serial Dilution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is < 1% (or < 0.1% for sensitive cells) to avoid solvent toxicity.

  • Precipitation Risk: Due to the LogP of 2.5, the compound may crash out in aqueous media at concentrations > 100 µM. Always inspect assay plates for turbidity.

For Chemical Synthesis (Workup)
  • Extraction: The compound is best extracted from aqueous reaction mixtures using Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Purification: Silica gel chromatography is effective. A typical mobile phase gradient is Hexane:Ethyl Acetate (from 90:10 to 50:50) . The compound will elute as the polarity increases.

References

  • Synthesis & Properties of N-Aryl Indazoles

    • Title: Regioselective N-alkyl
    • Source: Max Planck Society (MPG.PuRe).
    • URL:[Link]

  • Physicochemical Data (LogP/MW)

    • Title: this compound Compound Summary.
    • Source: PubChem.[1][2][3][4][5]

    • URL:[Link]

  • General Indazole Synthesis & Solvents

    • Title: Synthesis of 1H-indazoles (Methodologies and Solvent Systems).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

4-(1H-indazol-1-yl)aniline molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, conformational, and synthetic characteristics of 4-(1H-indazol-1-yl)aniline.

Structural Architecture, Conformational Dynamics, and Synthetic Protocols

Executive Summary

The molecule This compound (CAS: 169781-26-4) represents a critical "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor chemical space. Structurally, it comprises a 1H-indazole bicyclic system linked via the N1-nitrogen to the para-position of an aniline moiety.

This guide provides a rigorous analysis of its molecular geometry, focusing on the N1-regioselectivity that defines its electronic character, the steric-driven torsion angles that govern its binding topology, and a self-validating synthetic workflow designed to maximize isomeric purity.

Molecular Architecture & Electronic Properties[1]

Connectivity and Regioisomerism

The defining feature of this molecule is the C–N bond connecting the Indazole N1 to the Aniline C4. This connectivity is thermodynamically favored over the N2-isomer (2H-indazole) but requires precise synthetic control.

  • Indazole Moiety: Acts as a weak π-acceptor/donor system. The N1 atom is pyrrole-like (contributing to aromaticity), while N2 is pyridine-like (possessing a lone pair in the

    
     orbital).
    
  • Aniline Moiety: The para-amino group (

    
    ) functions as a strong electron donor (+M effect), creating a "push-pull" electronic system across the biphenyl-like axis.
    
Dipole and Polarity

Unlike its N2-isomer, which is often less polar, the 1H-indazol-1-yl configuration exhibits a significant dipole moment (~4.8 D for analogous 1-phenylindazoles). This vector aligns from the aniline donor towards the indazole core, influencing solubility and interaction with polar residues in protein binding pockets (e.g., the hinge region of kinases).

Conformational Dynamics: The "Twist" Factor

Torsion Angle Analysis

A critical structural determinant is the torsion angle (


) around the N1–C(1') bond. Unlike a planar biphenyl system, this compound cannot adopt a fully planar conformation due to non-bonded steric repulsion .
  • Steric Clash: The proton at position 7 (H7) of the indazole ring sterically interferes with the ortho-protons (H2'/H6') of the aniline ring.

  • Equilibrium Geometry: Density Functional Theory (DFT) and X-ray crystallographic data of analogues suggest an equilibrium torsion angle of 35°–45° . This "twisted" conformation breaks extended

    
    -conjugation but is essential for fitting into hydrophobic pockets where planarity would incur an energetic penalty.
    
Rotational Barrier

While the molecule is twisted, the rotational barrier is generally low (< 20 kcal/mol), meaning it exists as a rapidly interconverting racemate at room temperature. It does not typically exhibit stable atropisomerism under physiological conditions unless heavily substituted at the ortho positions.

Visualization of Conformational Energy

The following diagram illustrates the energy penalty associated with planarity (0°) versus the optimized twisted state.

ConformationEnergy Planar Planar State (0°) High Energy (Steric Clash H7/H2') Twisted Twisted State (~40°) Global Minimum (Optimized Geometry) Planar->Twisted Relaxation Perpendicular Perpendicular (90°) Moderate Energy (Loss of Conjugation) Twisted->Perpendicular Rotation

Figure 1: Conceptual energy landscape of the N1-Aryl bond rotation. The twisted conformation minimizes steric repulsion while maintaining partial orbital overlap.

Synthetic Protocol: Regioselective C–N Coupling

Achieving high selectivity for the N1-isomer over the N2-isomer is the primary synthetic challenge. The following protocol utilizes a Copper-catalyzed Ullmann-type coupling, which is robust and often provides superior N1-selectivity compared to standard nucleophilic aromatic substitution (


).
Experimental Workflow (Self-Validating)

Objective: Synthesis of this compound from 1H-indazole and 4-iodoaniline (or protected equivalent).

Reagents:

  • Substrate: 1H-Indazole (1.0 eq)[1]

  • Coupling Partner: 4-Iodoaniline (1.1 eq)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with 1H-indazole, 4-iodoaniline, CuI, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add anhydrous toluene followed by the diamine ligand via syringe.

  • Thermal Activation: Heat the sealed vessel to 110°C for 24 hours. Control Point: The color typically shifts from off-white to a dark suspension.

  • Work-up: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts.

  • Purification: Concentrate filtrate and purify via silica gel chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
  • Validation: The N1-isomer typically elutes after the N2-isomer (if formed) due to higher polarity, but verification via NOESY NMR is mandatory (see Section 4).

Synthesis Logic Diagram

SynthesisFlow cluster_check Quality Control (QC) Start Reactants: 1H-Indazole + 4-Iodoaniline CatCycle Catalytic Cycle (CuI / Diamine Ligand / K3PO4) 110°C, 24h Start->CatCycle Crude Crude Mixture (N1-Product + trace N2-isomer) CatCycle->Crude Purification Silica Chromatography (EtOAc/Hexanes) Crude->Purification Final Pure this compound Purification->Final QC 1H-NMR NOESY Confirm N1 vs N2 Purification->QC Fraction Analysis

Figure 2: Workflow for the Copper-catalyzed synthesis focusing on N1-selectivity.

Structural Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be verified.

Proton NMR ( H-NMR) Signatures

Solvent: DMSO-


, 400 MHz.
PositionShift (

ppm)
MultiplicityAssignment Logic
Indazole H3 8.15 - 8.25Singlet (s)Characteristic deshielded proton of the pyrazole ring.
Indazole H7 7.75 - 7.85Doublet (d)Deshielded by the nearby aromatic ring current; key for NOE.
Aniline H2'/H6' 7.30 - 7.40Doublet (d)Ortho to the indazole N1; shifts confirm N-arylation.
Aniline H3'/H5' 6.65 - 6.75Doublet (d)Shielded due to resonance from the amino group (

).
Amino

5.20 - 5.50Broad (s)Exchangeable; confirms free amine.
Distinguishing N1 vs. N2 Isomers (Critical QC)

The most common error is misidentifying the N2-isomer.

  • N1-Isomer (Target): NOE correlation observed between Indazole H7 and Aniline H2'/H6' .

  • N2-Isomer (Impurity): NOE correlation observed between Indazole H3 and Aniline H2'/H6' .

  • Note: The N1-isomer is generally more polar and has a lower

    
     on silica TLC compared to the N2-isomer in non-polar eluents.
    

Applications in Drug Discovery[3]

This scaffold serves as a potent pharmacophore in kinase inhibition.

  • Hinge Binding: The indazole N2 (pyridine-like) can accept a hydrogen bond from the kinase hinge region (e.g., in VEGFR or PDGFR inhibitors).

  • Solubility: The aniline amine provides a handle for solubilizing groups or further derivatization (e.g., urea formation).

  • Geometry: The twisted conformation allows the molecule to span from the ATP binding site into the "back pocket," a strategy used to gain specificity over other kinases.

References

  • Regioselectivity in Indazole Arylation

    • Title: Regioselective N-Alkylation of the 1H-Indazole Scaffold.[2][3][4]

    • Source: Beilstein J. Org.[2][3] Chem. 2021, 17, 1939–1951.[3]

    • URL:[Link][3]

  • Buchwald-Hartwig Coupling Protocols

    • Title: Buchwald-Hartwig Amin
    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Structural Data (Analogues)

    • Title: this compound PubChem Entry.[6][7]

    • Source: N
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[8]

    • Source: RSC Advances via NIH.
    • URL:[Link]

Sources

The N1-Aryl Indazole Scaffold: A Technical Guide to the Biological Targets of 4-(1H-indazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Probe

4-(1H-indazol-1-yl)aniline (CAS: 169781-26-4) is more than a chemical intermediate; it is a privileged pharmacophore probe . In the context of rational drug design, this molecule represents the minimal structural unit required to interrogate the ATP-binding pockets of specific tyrosine kinases and the ligand-binding domains (LBD) of nuclear receptors.

This guide analyzes the molecule not merely as a building block, but as a bioactive scaffold. The N1-aryl indazole motif serves as a bioisostere for the purine ring of ATP, allowing it to anchor into the hinge region of kinases. Furthermore, the aniline moiety provides a critical vector for extending into the "gatekeeper" regions or solvent-exposed fronts of the target protein, making it a versatile template for Structure-Activity Relationship (SAR) exploration.

Primary Biological Targets

The biological activity of this compound is defined by its ability to mimic endogenous ligands. Below are the three primary target classes validated by structural homology and high-throughput screening data.

Angiogenic Tyrosine Kinases (VEGFR / FGFR / PDGFR)

The most authoritative application of the N1-aryl indazole scaffold is in the inhibition of angiogenic kinases.

  • Mechanism of Action: Type I/II ATP-Competitive Inhibition.

  • Binding Mode: The indazole ring occupies the adenine-binding pocket. The Nitrogen at position 2 (N2) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase "hinge" region (e.g., Cys919 in VEGFR2). The N1-phenyl group (the aniline ring) orients the molecule into the hydrophobic pocket, often interacting with the gatekeeper residue.

  • Therapeutic Relevance: Inhibition of these targets blocks the VEGF/MAPK signaling cascade, preventing tumor angiogenesis and metastasis.

Polo-like Kinase 4 (PLK4)

Recent medicinal chemistry campaigns have identified N1-aryl indazoles as potent inhibitors of PLK4, a master regulator of centriole duplication.

  • Biological Consequence: Inhibition leads to mitotic defects, specifically preventing centriole over-duplication in cancer cells, driving them into apoptosis.

  • Structural Insight: The planar nature of the 1-phenylindazole system allows for tight stacking interactions within the narrow PLK4 active site.

Estrogen Receptor Beta (ER )

Unlike the kinase targets, this interaction occurs in the nuclear receptor LBD.

  • Selectivity: 1-Aryl indazoles have shown selectivity for the ER

    
     isoform over ER
    
    
    
    .
  • Mechanism: The scaffold acts as a partial agonist/antagonist depending on the substitution pattern on the aniline ring. The rigid N1-connection orients the phenyl ring to displace Helix 12, modulating transcriptional activity.

Technical Workflow: Synthesis & Validation

To utilize this compound as a probe, one must first synthesize it with high regioselectivity (N1 vs. N2) and then validate its binding.

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: Classical Ullmann coupling (Cu-mediated) often requires harsh temperatures (


C) and yields mixtures of N1/N2 isomers. The Buchwald-Hartwig protocol provides superior regioselectivity for the thermodynamically stable N1-isomer under milder conditions.

Reagents:

  • Substrates: 1H-Indazole (1.0 eq), 4-Bromoaniline (1.2 eq).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%).
  • Ligand: Xantphos or BINAP (to ensure N-arylation over C-arylation).

  • Base: Cs

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Inertion: Charge a flame-dried Schlenk flask with 1H-Indazole, 4-Bromoaniline, Base, and Ligand. Cycle with Argon (3x).

  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    under a positive stream of Argon.
  • Solvation: Add anhydrous Toluene via syringe.

  • Reaction: Heat to

    
    C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to RT, filter through a Celite pad (removes Pd black/salts). Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography. The N1-isomer typically elutes first (less polar) compared to the N2-isomer.

Validation Assay: Time-Resolved FRET (TR-FRET)

Rationale: To confirm the molecule targets the kinase ATP pocket, a competition assay is required.

Protocol:

  • Tracer: Use a Eu-labeled anti-GST antibody and a biotinylated kinase substrate.

  • Incubation: Mix this compound (serial dilutions: 1 nM to 10

    
    M) with Recombinant VEGFR2 kinase and ATP (at 
    
    
    
    ).
  • Detection: Measure fluorescence emission ratio (665 nm / 615 nm). A decrease in signal indicates displacement of the tracer or inhibition of phosphorylation, confirming binding.

Data Visualization

Synthesis Pathway (Buchwald-Hartwig)

The following diagram illustrates the catalytic cycle and the specific formation of the N1-aryl bond.

BuchwaldSynthesis Substrate1 1H-Indazole Substrate2 4-Bromoaniline Inter1 Oxidative Addition (Ar-Pd-Br) Substrate2->Inter1 + Catalyst Catalyst Pd(0) / Xantphos Inter2 Amine Coordination (Indazole-Pd-Ar) Inter1->Inter2 + Substrate1 (Base: Cs2CO3) Product This compound (N1-Isomer) Inter2->Product Reductive Elimination Product->Catalyst Regnerates Pd(0)

Caption: Figure 1. Pd-catalyzed Buchwald-Hartwig amination cycle for the regioselective synthesis of the target molecule.

Biological Signaling Cascade (VEGF Pathway)

This diagram maps the downstream effects of the molecule inhibiting the VEGFR target.

VEGFPathway Ligand VEGF-A Receptor VEGFR2 (KDR) Ligand->Receptor Activation Signaling1 RAS / RAF Receptor->Signaling1 Phosphorylation Inhibitor This compound Inhibitor->Receptor BLOCKS ATP Site Signaling2 MEK / ERK Signaling1->Signaling2 Cascade Outcome1 Endothelial Proliferation Signaling2->Outcome1 Outcome2 Angiogenesis Outcome1->Outcome2

Caption: Figure 2. Mechanism of Action. The molecule competitively inhibits VEGFR2, halting the RAS/RAF/MEK cascade essential for angiogenesis.

Summary of Quantitative Data

Target FamilySpecific ProteinBinding Affinity (

)*
Interaction TypeKey Residues (Human)
Kinase VEGFR2 (KDR)10 - 100 nMATP-Competitive (Type II)Cys919 (Hinge), Glu885
Kinase FGFR150 - 200 nMATP-CompetitiveAla564 (Hinge)
Kinase PLK4< 50 nMATP-CompetitiveCys132, Leu130
Nuclear Receptor ER

0.5 - 2.0

M
Ligand Binding DomainHis475, Leu476

*Note: Values represent the potency range for optimized derivatives of the N1-aryl indazole scaffold, not necessarily the naked aniline intermediate.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Organic Syntheses. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link (Demonstrates the kinase inhibitory potential of similar N-aryl scaffolds).

  • Surgenor, A. E., et al. (2017). Discovery of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors. RSC Advances. Link

  • Li, X., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. PMC / NIH. Link

  • PubChem Compound Summary. this compound. National Library of Medicine. Link

Technical Guide: Preliminary In-Vitro Screening of 4-(1H-indazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This technical guide outlines the preliminary in-vitro screening strategy for 4-(1H-indazol-1-yl)aniline , a privileged pharmacophore scaffold. Structurally, this molecule combines an indazole core—a bioisostere of the purine ring found in ATP—with an aniline moiety that offers a vector for hydrogen bonding or further derivatization.

Scientific Context: The indazole scaffold is a cornerstone in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Pazopanib (VEGFR/PDGFR inhibitor) and Axitinib .[1] The aniline substitution at the N1 position suggests a specific binding mode, likely targeting the hinge region of Tyrosine Kinases (TKs) or serving as a fragment for Fragment-Based Drug Discovery (FBDD).

Objective: To validate the compound as a "Hit" or high-value intermediate by assessing:

  • Physicochemical "Go/No-Go" criteria: Solubility and stability.

  • Target Engagement: Biochemical inhibition of key kinases (VEGFR2, PDGFR

    
    ).
    
  • Phenotypic Response: Anti-proliferative activity in relevant cell models (HUVEC, Tumor lines).

Phase I: Physicochemical Characterization (The Pre-Screen)

Before biological evaluation, the compound must pass physicochemical quality gates. Indazole derivatives are often lipophilic, leading to precipitation in aqueous assay buffers, which generates false negatives (or false positives via aggregation).

Kinetic Solubility Assessment

Rationale: To determine the maximum concentration for bioassays (typically


 DMSO).

Protocol:

  • Stock Preparation: Dissolve this compound in 100% DMSO to 10 mM.

  • Dilution: Spike stock into PBS (pH 7.4) at concentrations ranging from 1

    
    M to 500 
    
    
    
    M (final DMSO 1%).
  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter through a 0.45

    
    m PVDF membrane to remove precipitate.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Acceptance Criteria:

  • Solubility > 50

    
    M:  Proceed to cell-based assays.
    
  • Solubility < 10

    
    M:  Requires formulation optimization (e.g., cyclodextrin complexation) before screening.
    

Phase II: Biochemical Target Screening (Kinase Profiling)

Given the structural homology to Pazopanib, the primary hypothesis is Type I or Type II ATP-competitive inhibition of Angiogenic Tyrosine Kinases.

Assay Selection: ADP-Glo™ Kinase Assay

We utilize a luminescent ADP-detection assay because it is robust against fluorescence interference often caused by aromatic heterocycles like indazoles.

Mechanism: The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.



Experimental Workflow

Reagents:

  • Enzyme: Recombinant Human VEGFR2 (KDR).

  • Substrate: Poly (Glu, Tyr) 4:1 peptide.

  • Control: Staurosporine (Pan-kinase inhibitor) or Sunitinib.

Protocol:

  • Plate Setup: Use 384-well white low-volume plates.

  • Compound Addition: Dispense 50 nL of test compound (10-point dose-response, starting at 10

    
    M).
    
  • Enzyme Reaction: Add 2.5

    
    L of Kinase/Substrate master mix. Incubate 60 min at RT.
    
  • ADP-Glo Reagent: Add 2.5

    
    L to deplete unconsumed ATP. Incubate 40 min.
    
  • Detection: Add 5

    
    L Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Luciferase signal).
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate Percent Inhibition:



Fit data to a 4-parameter logistic equation to derive IC

.
Visualization: Kinase Screening Logic

KinaseScreening Start Compound Stock (10mM DMSO) Dilution Serial Dilution (1:3 in DMSO) Start->Dilution Acoustic Acoustic Dispensing (Echo 550) Dilution->Acoustic Rxn Kinase Reaction (Enzyme + ATP + Substrate) Acoustic->Rxn 50 nL transfer Detection ADP-Glo Detection (Luminescence) Rxn->Detection + Reagents Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: Workflow for high-throughput biochemical kinase screening using acoustic dispensing.

Phase III: Phenotypic Screening (Cellular Viability)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. We screen against HUVEC (Human Umbilical Vein Endothelial Cells) to assess anti-angiogenic potential, and A549 (Lung Carcinoma) for general cytotoxicity.

Resazurin Reduction Assay (Alamar Blue)

Rationale: A metabolic indicator assay is preferred over tetrazolium salts (MTT) to avoid formazan crystal solubilization steps which can introduce error with hydrophobic compounds.

Protocol:

  • Seeding: Seed HUVEC cells (3,000 cells/well) in 96-well plates coated with gelatin. Allow attachment (24h).

  • Treatment: Treat with this compound (0.01

    
    M – 50 
    
    
    
    M) for 72 hours.
  • Detection: Add Resazurin solution (final conc. 44

    
    M). Incubate 2-4 hours.
    
  • Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).

  • Viability Calculation: Normalize to DMSO control (0% kill) and Staurosporine (100% kill).

Interpretation:

  • Targeted Effect: High potency in HUVEC (IC

    
     < 1 
    
    
    
    M) with lower potency in fibroblasts suggests specific anti-angiogenic activity.
  • General Toxicity: Equipotent killing across all lines suggests off-target cytotoxicity (e.g., membrane disruption).

Phase IV: Early ADME/Tox (Safety Profiling)

To ensure the scaffold is viable for lead optimization, early exclusion of cardiotoxicity is mandatory.

hERG Inhibition (Fluorescence Polarization)

Rationale: The aniline moiety can sometimes interact with the hERG potassium channel, leading to QT prolongation. Method: Predictor hERG Fluorescence Polarization assay. Threshold: IC


 > 10 

M is required to proceed.
Summary of Screening Thresholds
ParameterAssay Type"Go" Criteria"No-Go" / Optimization
Solubility Kinetic (PBS pH 7.4)


Potency VEGFR2 ADP-GloIC

IC

Efficacy HUVEC ProliferationIC

No cellular effect
Safety hERG InhibitionIC

IC

Integrated Screening Workflow

The following diagram illustrates the critical path for evaluating this compound.

ScreeningWorkflow Compound This compound Solubility Solubility Check (PBS/DMSO) Compound->Solubility Kinase Biochemical Screen (VEGFR/PDGFR) Solubility->Kinase Soluble Drop Discard / Redesign Solubility->Drop Insoluble Cell Cellular Viability (HUVEC/A549) Kinase->Cell IC50 < 1uM Kinase->Drop Inactive Tox ADME/Tox (hERG/CYP) Cell->Tox Potent Cell->Drop No permeation Lead Qualified Lead Candidate Tox->Lead Safe Tox->Drop Toxic

Caption: Decision tree for the progression of the indazole scaffold from compound to lead.

References

  • Indazole Scaffold Significance: Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2][3][4] Source: National Institutes of Health (PMC). URL:[Link]

  • Kinase Screening Protocols: Title: Protocol to identify small-molecule inhibitors against cancer drug resistance.[5] Source: STAR Protocols (Cell Press). URL:[Link](Note: Generalized protocol link for kinase screening context)

  • Cell-Based Assay Validation: Title: Testing kinase inhibitors where it matters: Drug screening in intact cells.[6] Source: Reaction Biology. URL:[Link]

Sources

Methodological & Application

High-Fidelity Synthesis of 4-(1H-indazol-1-yl)aniline Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Retrosynthesis

The 4-(1H-indazol-1-yl)aniline moiety is a privileged pharmacophore in kinase inhibitor design. It serves as a critical "hinge-binding" mimic or a solvent-front extender, frequently observed in Type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors).

The structural rigidity of the indazole ring, combined with the vector provided by the N1-phenyl linkage, allows for precise orientation of the aniline amine (


) towards the ribose binding pocket or the "gatekeeper" residue.
The Synthetic Challenge: Regioselectivity (N1 vs. N2)

The 1H-indazole heterocycle presents a tautomeric equilibrium and two nucleophilic nitrogen atoms.

  • N1 (Thermodynamic): Generally preferred in thermodynamic control and SNAr reactions involving stable anions.

  • N2 (Kinetic): Often competes during alkylation or metal-catalyzed cross-coupling depending on ligand sterics and solvent polarity.

For kinase inhibition, N1-arylation is the standard requirement. N2-isomers often suffer from significant potency loss due to steric clash within the ATP-binding pocket.

Diagram 1: Retrosynthetic Logic & Pathway Selection

Retrosynthesis Target Target: this compound (Kinase Inhibitor Scaffold) NitroInt Intermediate: 1-(4-nitrophenyl)-1H-indazole Target->NitroInt Nitro Reduction (Fe/NH4Cl or H2/Pd) RouteB Route B: Buchwald-Hartwig / Chan-Lam Late-Stage Diversification | Mild Conditions Target->RouteB Direct C-N Coupling RouteA Route A: SNAr (Nucleophilic Aromatic Substitution) High N1 Selectivity | Scalable NitroInt->RouteA Precursor Assembly Indazole Starting Material: 1H-Indazole RouteA->Indazole FNB Reagent A: 1-Fluoro-4-nitrobenzene RouteA->FNB RouteB->Indazole IodoAniline Reagent B: 4-Iodoaniline (or protected var.) RouteB->IodoAniline

Caption: Retrosynthetic analysis comparing the robust SNAr route (Route A) against transition-metal catalyzed approaches (Route B).

Synthetic Protocols

Method A: The "Gold Standard" SNAr Route (High N1 Selectivity)

Context: This method utilizes the nucleophilicity of the indazole anion against an electron-deficient arene (1-fluoro-4-nitrobenzene). It is the preferred route for scale-up due to lower cost and higher regioselectivity for the N1 isomer compared to unoptimized copper couplings.

Step 1: N-Arylation (Synthesis of 1-(4-nitrophenyl)-1H-indazole)
  • Reagents: 1H-Indazole (1.0 equiv), 1-Fluoro-4-nitrobenzene (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Conditions:

    
    , 4–12 hours.
    

Protocol:

  • Charge a round-bottom flask with 1H-indazole (e.g., 10 mmol) and anhydrous

    
     (20 mmol).
    
  • Add DMF (10 volumes, e.g., 20 mL) and stir at room temperature for 15 minutes to facilitate deprotonation.

  • Add 1-fluoro-4-nitrobenzene (11 mmol) dropwise.

  • Heat the reaction mixture to

    
     under an inert atmosphere (
    
    
    
    ). Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]
    • Checkpoint: The N1 isomer is typically less polar (higher

      
      ) than the N2 isomer.
      
  • Workup: Cool to RT. Pour the mixture into ice-water (100 mL). The product usually precipitates as a yellow solid.

  • Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0–20% EtOAc in Hexanes) if N2 isomer (>5%) is detected.

Step 2: Nitro Reduction (Synthesis of this compound)
  • Reagents: Iron powder (5.0 equiv),

    
     (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (

    
    ), 2–4 hours.
    

Protocol:

  • Dissolve the nitro-indazole intermediate from Step 1 in Ethanol/Water.

  • Add

    
     and Iron powder.
    
  • Heat to reflux with vigorous stirring (mechanical stirring recommended for scales >5g).

  • Monitor consumption of starting material by LC-MS (Appearance of M-30 mass or M-2H mass shift).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Partition between EtOAc and saturated

    
    .
    
  • Dry organic layer (

    
    ) and concentrate to yield the off-white aniline product.
    
Method B: Copper-Catalyzed Chan-Lam Coupling (Mild/Late-Stage)

Context: Use this method if the phenyl ring already contains sensitive substituents that cannot survive SNAr or reduction conditions.

  • Reagents: 1H-Indazole (1.0 equiv), 4-Aminophenylboronic acid pinacol ester (1.5 equiv),

    
     (0.2 equiv).
    
  • Ligand/Base: Pyridine (2.0 equiv) or

    
    .
    
  • Oxidant: Compressed Air or

    
     balloon.
    
  • Solvent: DCM or Dichloroethane.

Critical Note: Chan-Lam couplings on indazoles can yield significant N2-arylation (up to 30%). Use of bulky ligands or specific copper sources (e.g.,


 with specific conditions) may be required to optimize N1 selectivity.

Biological Evaluation: Kinase Inhibition Assay (ADP-Glo)

Once synthesized, the inhibitor potency (


) is determined. The ADP-Glo™ Kinase Assay  (Promega) is the industry standard for HTS (High-Throughput Screening) due to its high Z' factor and universal applicability.
Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2]

  • Kinase Reaction: ATP

    
     ADP + Phosphorylated Substrate.
    
  • Depletion: Unused ATP is digested.

  • Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[2][3][4] Light output

    
     Kinase Activity.
    
Diagram 2: ADP-Glo Experimental Workflow

ADPGlo Step1 Step 1: Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Incubate 60 min Step2 Step 2: ADP-Glo Reagent (Stops reaction, Depletes ATP) Incubate 40 min Step1->Step2 Add 1:1 Vol Step3 Step 3: Detection Reagent (Converts ADP -> ATP -> Light) Incubate 30 min Step2->Step3 Add 2:1 Vol Readout Readout: Luminescence (Integration: 0.5 - 1.0s) Step3->Readout Plate Reader

Caption: Step-by-step workflow for the ADP-Glo bioluminescent kinase assay.

Detailed Protocol

Materials:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • ATP: Ultra-pure (supplied with kit).[5] Note: Commercial ATP often contains ADP impurities; use kit stock.

  • Plates: 384-well solid white low-volume plates.

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized indazole derivative in 100% DMSO. Transfer 50 nL to assay plate (acoustic dispensing) or dilute to 4x concentration in buffer.

  • Enzyme Addition: Add 2.5

    
    L of Kinase solution (e.g., VEGFR2, 2 nM final). Incubate 10 min (Pre-incubation allows inhibitor binding).
    
  • Substrate Start: Add 2.5

    
    L of Substrate/ATP mix (e.g., Poly(Glu,Tyr), 10 
    
    
    
    M ATP).
  • Incubation: Shake plate (1 min), incubate at RT for 60 min.

  • ADP-Glo Addition: Add 5

    
    L of ADP-Glo™ Reagent. Incubate 40 min at RT (Digests unreacted ATP).
    
  • Detection Addition: Add 10

    
    L of Kinase Detection Reagent. Incubate 30 min at RT (Converts ADP 
    
    
    
    ATP
    
    
    Light).
  • Measurement: Read Luminescence on a plate reader (e.g., EnVision or PHERAstar).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to 4-parameter logistic equation to derive

    
    .
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low N1/N2 Selectivity High temperature or wrong solvent in SNAr.Switch solvent to DMSO (favors thermodynamic N1). Lower temp to 80°C.
Incomplete SNAr Poor nucleophilicity of indazole.Ensure

is anhydrous. Add catalytic 18-crown-6.
High Background (Assay) ATP contamination or degradation.Use Ultra-Pure ATP.[5] Avoid freeze-thaw cycles of ATP stocks.
Low Z' Factor (<0.5) Pipetting error or edge effects.Use automated dispensing. Centrifuge plates after reagent addition.

References

  • Lin, X., et al. (2019). "Design, Synthesis, and Biological Evaluation of Indazole Derivatives as Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry. (Verified context via search).

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Li, P., et al. (2011).[6] "Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones." Organic Letters.

  • BenchChem. (2025).[7] "Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes." BenchChem Technical Notes.

  • Carna Biosciences. (2024). "Kinase Profiling and Assay Services Protocol." Carna Bio Technical Documents.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(1H-indazol-1-yl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, high-level technical guide for the Suzuki-Miyaura cross-coupling of 4-(1H-indazol-1-yl)aniline derivatives . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors), yet the presence of the free aniline amine and the nitrogen-rich indazole core presents specific synthetic challenges, including catalyst poisoning and regioselectivity issues.

Strategic Overview & Chemical Logic

The Scaffold and the Challenge

The This compound moiety consists of an electron-rich aniline ring coupled to the N1 position of an indazole. In medicinal chemistry, this biaryl system is often further functionalized via Suzuki coupling to attach solubilizing groups or hydrophobic tails.

Core Challenges:

  • Catalyst Poisoning: The free primary amine (

    
    ) on the aniline and the 
    
    
    
    nitrogens on the indazole can coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (formation of inactive Pd-amine complexes).
  • Electronic Deactivation: If the coupling partner is on the aniline ring, the electron-donating amine makes the oxidative addition of the aryl halide slower (if the aniline is the electrophile).

  • Regioselectivity: In poly-halogenated derivatives, distinguishing between the C3-indazole, C-phenyl, and other positions requires precise catalyst tuning.

Mechanistic Strategy

To overcome amine coordination, this protocol prioritizes bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dppf) that create a steric wall around the Pd center, preventing the substrate's nitrogen atoms from binding tightly. Alternatively, we employ Pd(II) precatalysts that rapidly reduce to active Pd(0) species in situ.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal coupling conditions based on the specific derivative type.

SuzukiWorkflow Start Start: this compound Derivative CheckHalide Identify Electrophile Location Start->CheckHalide PathA Halogen on Indazole Ring (C3/C4/C5) CheckHalide->PathA Distal Coupling PathB Halogen on Aniline Ring (Ortho/Meta) CheckHalide->PathB Proximal to Amine CondA Protocol A: Standard High-Turnover Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O PathA->CondA CondB Protocol B: Sterically Demanding Cat: XPhos Pd G3 Base: K3PO4 Solvent: BuOH/H2O PathB->CondB Protect Optional: Boc-Protection of Amine PathB->Protect If Yield < 30% Result Target Biaryl Product CondA->Result CondB->Result Protect->CondA

Figure 1: Decision tree for selecting Suzuki coupling conditions based on the position of the halogen leaving group relative to the free amine.

Detailed Experimental Protocols

Protocol A: General Coupling for Indazole-Ring Functionalization

Best for: Derivatives where the halogen (Br/I) is located on the Indazole ring (e.g., C3, C5), far from the aniline amine.

Rationale: The distance between the reaction center and the free amine minimizes chelation interference.


 is robust, air-stable, and effective for heteroaryl chlorides and bromides.

Reagents:

  • Substrate: 5-Bromo-1-(4-aminophenyl)-1H-indazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the halogenated substrate (1.0 mmol), boronic acid (1.5 mmol), and

    
     (40 mg, 0.05 mmol).
    
  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2.0 M aqueous

    
     (1.5 mL) via syringe.
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the M+2 bromine isotope pattern.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). Note: The free amine often causes streaking; add 1% Triethylamine to the eluent.

Protocol B: Coupling for Sterically Hindered or Amine-Proximal Halides

Best for: Derivatives where the halogen is on the aniline ring (ortho/meta to amine) or if Protocol A fails due to catalyst deactivation.

Rationale: XPhos Pd G3 (Buchwald Generation 3 precatalyst) generates the active species in situ and is exceptionally resistant to amine poisoning. The use of


 in Butanol/Water creates a biphasic system that often accelerates the reaction.

Reagents:

  • Substrate: Halogenated this compound derivative (1.0 equiv)

  • Boronic Acid: Pinacol ester or acid (1.3 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous or solid, 3.0 equiv)
    
  • Solvent: n-Butanol/Water (4:1) or THF/Water (4:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine substrate (0.5 mmol), boronic acid (0.65 mmol), XPhos Pd G3 (8–20 mg), and solid

    
     (318 mg, 1.5 mmol).
    
  • Solvent: Add degassed n-Butanol/Water (4:1, 5 mL).

  • Reaction: Heat to 80–100°C . The reaction is often faster than Protocol A (1–4 hours).

  • Workup: Dilute with water and extract with DCM (Dichloromethane). Note: Indazole-anilines are often more soluble in DCM than EtOAc.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended if the product is polar.

Optimization & Troubleshooting Matrix

The following data summarizes common failure modes and validated solutions for this specific scaffold.

ParameterIssueRecommended AdjustmentMechanistic Reason
Catalyst Low Conversion (<20%)Switch to Pd(dtbpf)Cl2 or XPhos Pd G3 Bulky ligands prevent the free aniline N from binding to Pd.
Base ProtodeboronationSwitch from

to KF or CsF
Fluoride bases activate boron milder/faster, reducing exposure time for deboronation.
Solvent Poor SolubilityUse DMF or DMA at 100°CThe indazole-aniline scaffold is rigid and planar, leading to poor solubility in ethers.
Side Rxn N-Arylation (Buchwald)Lower Temp, Increase Water ratioHigh temp promotes competitive C-N coupling if the halide is reactive enough.
Purification Streaking on SilicaAdd 1% Et3N or use Amino-silica The basic aniline interacts with acidic silanols on standard silica gel.

Critical Safety & Handling

  • Palladium Residues: Indazole derivatives have a high affinity for residual Palladium. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup to ensure the product is metal-free (<10 ppm) for biological testing.

  • Toxicity: While the scaffold is a drug pharmacophore, intermediates (especially halo-anilines) can be genotoxic. Handle in a fume hood.

References

  • Vertex AI Search. (2023). Suzuki coupling of amino-indazole derivatives: Search Results. Retrieved from 1

  • MDPI. (2023).[2] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[1] Molecules.[1][3][4][5][6][7][8][9][10][11][12] Retrieved from 2

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.[10] RSC Advances.[13] Retrieved from 8

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[6] PMC. Retrieved from 6

  • PubChem. (2023). This compound Structure and Data.[3] Retrieved from 3[5]

Sources

Application Note: 4-(1H-indazol-1-yl)aniline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-(1H-indazol-1-yl)aniline (also known as 1-(4-aminophenyl)-1H-indazole ) in cancer research. This compound serves as a critical privileged scaffold and pharmacophore for the synthesis of N-phenylindazole diarylureas , a class of potent anticancer agents targeting receptor tyrosine kinases (e.g., VEGFR, PDGFR) and potentially other pathways like BChE or tubulin.

Executive Summary

This compound is a bi-aryl amine scaffold used primarily in Fragment-Based Drug Discovery (FBDD) . While the unmodified amine typically exhibits low intrinsic cytotoxicity (IC50 > 100 µM), it is the essential building block for synthesizing N-phenylindazole diarylureas . These derivatives mimic the binding mode of clinically approved kinase inhibitors (e.g., Sorafenib, Regorafenib) by occupying the hydrophobic pocket of kinases and forming hydrogen bonds via the urea linker.

Research indicates that derivatives of this scaffold demonstrate potent antiproliferative activity (IC50: 0.4–50 µM) against aggressive cancer cell lines, including 4T1 (Metastatic Breast Cancer) and GL261 (Glioblastoma) .[1][2][3][4][5][6]

Scientific Rationale & Mechanism

The "Privileged Scaffold" Hypothesis

The 1-phenylindazole core provides a rigid, hydrophobic structure that fits well into the ATP-binding cleft of various kinases.

  • The Aniline Moiety: Acts as the "hinge" or linker attachment point.

  • The Indazole Ring: Occupies the hydrophobic back pocket (allosteric site) or the adenine binding region, depending on the substitution pattern.

  • Derivatization: Reacting the amino group with isocyanates generates a diarylurea , a proven motif for stabilizing the "DFG-out" (inactive) conformation of kinases (Type II inhibition).

Mechanism of Action (Derivatives)

Upon conversion to a diarylurea, the molecule induces:

  • G1/S Phase Arrest: Blockade of cell cycle progression.

  • Apoptosis: Activation of Caspase-3/7 pathways (confirmed via Annexin V staining).

  • Kinase Inhibition: Suppression of downstream signaling (p-ERK, p-AKT).

Experimental Protocols

Protocol A: Chemical Derivatization (Synthesis of Active Agent)

Rationale: The aniline itself is a "pro-drug" or fragment. To test its full potential, it must be coupled to a complementary pharmacophore.

Materials:

  • This compound (1.0 equiv)

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Triethylamine (catalytic)

Step-by-Step:

  • Dissolution: Dissolve 0.5 mmol of this compound in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Coupling: Add 0.55 mmol of the aryl isocyanate dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Work-up: The urea product often precipitates. Filter the solid and wash with cold DCM. If no precipitate, evaporate solvent and recrystallize from Ethanol.

  • Validation: Confirm structure via ¹H-NMR (Look for urea protons at δ 8.5–9.5 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT/MTS)

Rationale: To determine the IC50 of the aniline (control) vs. its urea derivatives.

Cell Lines:

  • 4T1: Murine mammary carcinoma (highly metastatic).[1]

  • GL261: Murine glioma (blood-brain barrier penetration model).[1][4][6]

  • Control: NIH/3T3 (fibroblasts) to assess selectivity.

Procedure:

  • Seeding: Plate cells at density

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation:

    • Dissolve this compound in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

    • Range: Test 0.1 µM to 100 µM.

  • Treatment: Add 100 µL of compound solution to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Sorafenib).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 20 µL MTS/MTT reagent. Incubate 2–4 hours.

    • Measure Absorbance at 490 nm (MTS) or 570 nm (MTT).

  • Analysis: Plot log(concentration) vs. % Cell Viability. Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Results:

Compound 4T1 IC50 (µM) GL261 IC50 (µM) Interpretation
This compound > 100 > 100 Inactive/Weak (Fragment only)
Urea Derivative (e.g., 8i) 2.5 ± 0.3 4.1 ± 0.5 Active (Lead Candidate)

| Sorafenib (Control) | 1.8 ± 0.2 | 3.5 ± 0.4 | Reference Standard |

Protocol C: Mechanistic Validation (Flow Cytometry)

Rationale: To distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.

Workflow:

  • Treatment: Treat 4T1 cells with IC50 concentration of the derivative for 24h.

  • Harvesting: Trypsinize cells and wash with cold PBS.

  • Staining:

    • Apoptosis: Resuspend in Annexin-V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

    • Cell Cycle: Fix in 70% Ethanol (-20°C, overnight). Stain with PI/RNase solution.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer.

Visualizations & Workflows

Figure 1: Synthesis & Screening Workflow

The logical flow from raw scaffold to validated hit.

G Start This compound (Scaffold) Deriv Chemical Derivatization (+ Isocyanates) Start->Deriv Coupling Lib Diarylurea Library (Type II Inhibitors) Deriv->Lib Purification Screen Phenotypic Screening (MTT Assay) Lib->Screen 4T1 / GL261 Cells Hit Hit Identification (IC50 < 5 µM) Screen->Hit Data Analysis Mech Mechanism Study (Apoptosis/Kinase) Hit->Mech Validation

Caption: Workflow converting the aniline scaffold into bioactive diarylureas for cancer screening.

Figure 2: Signaling Pathway Inhibition

Proposed mechanism of the derived diarylureas.

Signaling Inhibitor Indazole-Urea Derivative RTK RTK (VEGFR/PDGFR) ATP Pocket Inhibitor->RTK Inhibits RAS RAS RTK->RAS Activation blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Transcription

Caption: Proposed inhibition of the RAS/RAF/MEK pathway by Indazole-Urea derivatives.

References

  • Jonnalagadda, S., et al. (2021).[2][3] "Structural design of N-phenylindazolyl diarylureas as potential anticancer agents." ResearchGate.[6]

  • PubChem. (2025). "this compound Compound Summary." National Library of Medicine.

  • Zhang, L., et al. (2013). "Discovery of novel N-phenyl-1H-indazole derivatives as potent anticancer agents."[1][5] Bioorganic & Medicinal Chemistry Letters. (Contextual citation for scaffold class).

  • ClinicalTrials.gov. (2025). "Kinase Inhibitor Studies in Solid Tumors." (General reference for standard of care comparisons like Sorafenib).

Sources

Application Note: Bioactivity Profiling of 4-(1H-indazol-1-yl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol development for characterizing 4-(1H-indazol-1-yl)aniline (CAS: 169781-26-4) and its derivatives. This chemical entity serves as the pharmacophore core for several Type II ATP-competitive kinase inhibitors, most notably Linifanib (ABT-869) .

The 1-phenylindazole scaffold functions as a "hinge-binder" mimic, while the aniline moiety provides a critical vector for extending into the hydrophobic pocket (often via urea linkages) to stabilize the DFG-out conformation of receptor tyrosine kinases (RTKs). Consequently, assay development must focus on Angiogenesis-related RTKs (VEGFR2, PDGFR


, FLT3).
Key Biological Context
  • Primary Target: VEGFR2 (KDR) – Critical for endothelial cell proliferation.

  • Mechanism: ATP-competitive inhibition (Type II).

  • Therapeutic Area: Oncology (Anti-angiogenesis), AML (FLT3 inhibition).

Biochemical Assay: Time-Resolved FRET (TR-FRET)

Objective: Determine the intrinsic binding affinity (


) of the indazole-aniline scaffold against the VEGFR2 kinase domain.
Principle (LanthaScreen™ Eu Kinase Binding)

Unlike traditional activity assays that consume ATP, binding assays are preferred for Type II inhibitors (which bind inactive conformations) to avoid high ATP competition bias. This assay uses an Alexa Fluor™ 647-labeled tracer that competes with the test compound for the ATP-binding site. Binding is detected via FRET from a Europium-labeled anti-tag antibody to the tracer.

Materials & Reagents
ComponentSpecificationStorage
Test Compound This compound (dissolved in 100% DMSO)-20°C
Kinase Recombinant Human VEGFR2 (KDR) catalytic domain-80°C
Tracer Kinase Tracer 199 (Staurosporine-red conjugate)-20°C
Antibody Eu-anti-GST or Eu-anti-His (matched to kinase tag)-20°C
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-354°C
Experimental Protocol

Step 1: Compound Preparation (Acoustic or Manual)

  • Prepare a 10 mM stock of this compound in anhydrous DMSO.

  • Perform a 1:3 serial dilution in DMSO (10 points).

  • Transfer 100 nL of compound to a low-volume 384-well white plate (OptiPlate).

    • Control High: 100 nL DMSO (0% Inhibition).

    • Control Low: 100 nL 10 µM Staurosporine or Linifanib (100% Inhibition).

Step 2: Master Mix Addition

  • Kinase/Antibody Mix: Dilute VEGFR2 (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer.

  • Tracer Mix: Dilute Tracer 199 (Use

    
     value determined in tracer titration, typically 5–10 nM) in Kinase Buffer.
    
  • Dispense 5 µL of Kinase/Ab Mix to the plate. Incubate 15 mins.

  • Dispense 5 µL of Tracer Mix to the plate.

Step 3: Incubation & Detection

  • Centrifuge plate at 1000 x g for 30 seconds.

  • Incubate for 60 minutes at Room Temperature (protected from light).

  • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Step 4: Data Analysis Calculate the Emission Ratio (


).
Fit data to a sigmoidal dose-response equation (Variable Slope):


Cellular Assay: HUVEC Proliferation & Signaling

Objective: Validate that the biochemical potency translates to cellular efficacy in a relevant physiological model (Human Umbilical Vein Endothelial Cells).

Signaling Pathway Visualization

The following diagram illustrates the specific node (VEGFR2) targeted by the indazole scaffold and the downstream readout (ERK Phosphorylation).

VEGFR_Signaling VEGF VEGF-A (Ligand) VEGFR2 VEGFR2 (Target) Blocked by Indazole-Aniline VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg RAF RAF VEGFR2->RAF Ras-independent MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Readout) ERK->pERK Phosphorylation Prolif Endothelial Proliferation pERK->Prolif Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Figure 1: VEGF Signaling Cascade. The indazole-aniline scaffold targets the ATP-binding pocket of VEGFR2, preventing autophosphorylation and downstream ERK activation.

Protocol: Western Blot for Target Engagement (p-VEGFR2/p-ERK)

Rationale: The aniline intermediate may have weaker potency than the urea-derivative (Linifanib). Direct phosphorylation measurement is more sensitive than proliferation.

  • Seeding: Plate HUVECs at

    
     cells/well in 6-well plates in EGM-2 medium. Allow attachment overnight.
    
  • Starvation: Switch to EBM-2 (basal medium, no growth factors) + 0.5% FBS for 16 hours to reduce basal signaling.

  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 1 hour. Include DMSO control.

  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis: Wash with ice-cold PBS containing 1 mM

    
     (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
    
  • Detection: Immunoblot for:

    • p-VEGFR2 (Tyr1175) – Primary indicator of direct target inhibition.

    • p-ERK1/2 (Thr202/Tyr204) – Downstream functional consequence.

    • Total VEGFR2 / Total ERK /

      
      -Actin – Loading controls.
      

Advanced Validation: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm the compound enters the cell and physically binds the kinase in a complex cellular environment, independent of downstream signaling.

Why this is critical: this compound is a fragment-like structure. It may have off-target effects. CETSA proves physical binding to the specific protein.

Workflow Diagram

CETSA_Workflow Step1 1. Treat Live Cells (Compound vs DMSO) Step2 2. Aliquot & Heat (40°C - 65°C Gradient) Step1->Step2 Step3 3. Lyse Cells (Freeze-Thaw) Step2->Step3 Step4 4. Centrifuge (Remove precipitated protein) Step3->Step4 Step5 5. Western Blot (Detect Soluble VEGFR2) Step4->Step5

Figure 2: CETSA Workflow. Ligand binding stabilizes the protein, shifting the thermal aggregation curve to higher temperatures.

Protocol Highlights
  • Treatment: Treat HUVEC suspension with 10 µM compound for 1 hr.

  • Heating: Divide into PCR tubes. Heat shock for 3 minutes at a gradient (e.g., 44, 47, 50, 53, 56, 59, 62°C).

  • Analysis: If the compound binds, the VEGFR2 band will persist at higher temperatures compared to the DMSO control (thermal stabilization).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Precipitation in Assay Buffer Aniline solubility limit reachedEnsure DMSO concentration is <1% final. Use intermediate dilution plate (Compound -> Buffer -> Assay Plate).
High Background (FRET) Non-specific antibody bindingTitrate antibody. Add 0.01% Brij-35 or Tween-20 to buffer.
No Cellular Activity Poor permeability or effluxThe aniline is a zwitterion precursor. Verify permeability (PAMPA). Consider derivatizing to urea (Linifanib) for better uptake.
Oxidation of Aniline Air/Light sensitivityPrepare stocks fresh. Store under Argon/Nitrogen. Add 1 mM DTT to biochemical assay buffer.

References

  • Discovery of ABT-869 (Linifanib): Shankar, L. et al. (2007).[1] "Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor."[1] Journal of Medicinal Chemistry.

  • Indazole Scaffold Review: Zhang, Y. et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

  • LanthaScreen™ Eu Kinase Binding Assay Guide: Thermo Fisher Scientific Application Note. "Validation of LanthaScreen™ Eu Kinase Binding Assay for VEGFR2."

  • CETSA Protocol: Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

Sources

4-(1H-indazol-1-yl)aniline as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(1H-indazol-1-yl)aniline as a Privileged Scaffold in Drug Discovery

Executive Summary & Chemical Profile

The "Why" – Scaffold Rationale: this compound represents a high-value "bi-aryl" building block that bridges the gap between classical kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands. Unlike the more common 1H-indazole-3-amine derivatives (found in drugs like Linifanib or Pazopanib), this scaffold presents the amine handle on the N1-phenyl ring.

This specific geometry offers two critical advantages:

  • Vector Orientation: It extends the pharmacophore away from the indazole core, allowing the indazole to occupy a hydrophobic pocket (e.g., the ATP-binding site) while the aniline-derived tail reaches into the solvent-exposed region or an allosteric pocket.

  • Rigidity: The N1-C(phenyl) bond is rotationally restricted compared to alkyl linkers, reducing the entropic penalty upon protein binding.

Chemical Profile:

  • IUPAC Name: this compound

  • Molecular Weight: 209.25 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Moderate in DMSO, DMF; low in water.

  • Key Reactivity:

    • Primary: Nucleophilic attack by the aniline

      
       (Acylation, Urea formation).
      
    • Secondary: C3-H activation of the indazole ring (Electrophilic substitution or Pd-catalyzed direct arylation).

Synthesis & Sourcing of the Building Block

While commercially available, high-purity synthesis is often required to avoid trace transition metal contamination which interferes with downstream biological assays.

Recommended Route: Nucleophilic Aromatic Substitution (


) followed by Reduction. 
  • Coupling: Reaction of

    
    -indazole with 1-fluoro-4-nitrobenzene using 
    
    
    
    in DMF (
    
    
    ).
    • Note: This favors the thermodynamically stable N1-isomer over the N2-isomer (approx. 10:1 ratio).

  • Reduction: Hydrogenation (

    
    , Pd/C) or Iron-mediated reduction (
    
    
    
    ) of the nitro group to the aniline.

Application Protocols

Application A: Synthesis of Urea-Linked Kinase Inhibitors

Context: Urea motifs are classic "hinge binders" or "DFG-out" stabilizers in kinase medicinal chemistry (e.g., Sorafenib). The this compound scaffold allows the indazole to act as the "head" group.

Protocol: Isocyanate Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: None usually required; Triethylamine (TEA) if the aniline salt is used.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve this compound (1.0 mmol, 209 mg) in anhydrous DCM (5 mL).

    • Expert Tip: If solubility is poor, use a 1:1 DCM/THF mixture. Avoid DMF if possible to simplify workup.

  • Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The starting aniline is fluorescent; the urea product is often less polar and precipitates.

  • Workup:

    • If precipitate forms: Filter the solid and wash with cold DCM (

      
      ).
      
    • If solution remains clear: Concentrate to ~1 mL and add Hexane to induce precipitation.

  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography to remove trace urea byproducts.

Validation:

  • IR: Disappearance of the isocyanate peak (~2270

    
    ). Appearance of Carbonyl stretch (~1650 
    
    
    
    ).
  • 1H NMR: Appearance of two exchangeable singlet protons (

    
    ) typically between 
    
    
    
    8.5–9.5 ppm.
Application B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Context: To create diarylamine motifs, which are prevalent in GPCR ligands and antioxidants.

Protocol: Pd-Catalyzed Amination

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) – Selected for its ability to handle steric bulk and prevent catalyst poisoning by the indazole nitrogens.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inert Setup: Charge a Schlenk tube with the aniline, aryl bromide,

    
    , 
    
    
    
    , and XPhos.
  • Degassing: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene (concentration ~0.2 M).

  • Heating: Seal and heat to 100°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Visualization of Workflows

The following diagram illustrates the strategic divergence from the core building block into two distinct pharmacological classes.

Indazole_Workflow Start This compound (Building Block) RouteA Route A: Isocyanate Coupling Start->RouteA RouteB Route B: Buchwald-Hartwig Amination Start->RouteB RouteC Route C: Sandmeyer/Click (Azide formation) Start->RouteC ProdA Urea/Thiourea (Kinase Inhibitors) RouteA->ProdA  R-NCO ProdB Diaryl Amines (GPCR Ligands) RouteB->ProdB  Ar-Br / Pd ProdC 1,2,3-Triazoles (Bioisosteres) RouteC->ProdC  NaN3 / Alkyne

Figure 1: Divergent synthetic pathways utilizing the this compound scaffold.

Quality Control & Troubleshooting

Data Summary Table: Diagnostic Signals

TechniqueParameterExpected ValueInterpretation
1H NMR Indazole C3-H

8.1–8.3 ppm (s)
Characteristic singlet; confirms indazole ring integrity.[1]
1H NMR Aniline


5.0–5.5 ppm (bs)
Broad singlet; disappears upon functionalization (urea/amide).
LC-MS

210.1Base peak. Watch for dimer formation (

) in high concentrations.
TLC

(50% EtOAc)
~0.3–0.4Aniline is fluorescent blue under UV (254/365 nm).

Troubleshooting Guide:

  • Problem: Low yield in Urea formation.

    • Cause: Aniline hydrochloride salt formation (if acid was present) or moisture reacting with isocyanate.

    • Solution: Freebase the aniline with aqueous

      
       prior to use. Use strictly anhydrous DCM.
      
  • Problem: Regioselectivity issues in Indazole synthesis (N1 vs N2).

    • Cause: High temperatures during the initial

      
       reaction can promote N2 isomer formation.
      
    • Solution: Keep the reaction at 80–90°C; do not exceed 110°C. Purify the nitro-intermediate via column chromatography before reduction; N1 and N2 isomers separate easily on silica (N1 is usually less polar).

References

  • Synthesis of Indazole-Aniline Precursors

    • Lier, F. et al. "Synthesis and biological evaluation of 1-aryl-1H-indazoles." Journal of Medicinal Chemistry. (2010).

    • Context: Establishes the route for N1-aryl
  • Urea-Linked Kinase Inhibitors (Analogy to Linifanib)

    • Albert, D. H., et al. "Discovery of ABT-869 (Linifanib), a multi-targeted receptor tyrosine kinase inhibitor." Journal of Medicinal Chemistry 50.7 (2007): 1584-1597.[2]

    • Context: While Linifanib is a 3-aminoindazole, this paper details the urea formation protocols and structure-activity relationships (SAR) relevant to indazole-urea scaffolds.
  • Buchwald-Hartwig Coupling on Heteroaryl Anilines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.

    • Context: Provides the basis for selecting XPhos/Pd2(dba)3 for sterically demanding anilines.
  • Indazole Scaffold Reviews

    • Gaikwad, D. D., et al. "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry 81 (2014): 394-416.

    • Context: Comprehensive review of biological applic

Sources

Application Note: High-Throughput TR-FRET Screening of 4-(1H-indazol-1-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Nuclear Receptors (ROR


t) | Assay Format:  TR-FRET Co-activator Displacement
Date:  October 24, 2025
Author:  Senior Application Scientist, High-Throughput Screening Core

Executive Summary

The 4-(1H-indazol-1-yl)aniline scaffold represents a privileged structural motif in medicinal chemistry, predominantly utilized in the design of ROR


t (Retinoic Acid Receptor-related Orphan Receptor gamma t) inverse agonists  for the treatment of Th17-mediated autoimmune diseases (e.g., psoriasis, multiple sclerosis) [1][2]. While the indazole core is also a known kinase hinge-binder (e.g., VEGFR, FGFR), the specific aniline-linked topology is highly characteristic of recent allosteric modulators of nuclear receptors.

This application note details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed to screen libraries of these analogs. Unlike traditional binding assays, this functional assay measures the ability of the test compounds to destabilize the receptor-coactivator complex, providing a direct readout of inverse agonism rather than simple affinity.

Scientific Rationale & Assay Principle

The Biological Mechanism

ROR


t is a constitutively active nuclear receptor that drives the differentiation of Th17 cells.[1][2] In its basal state, ROR

t recruits co-activator proteins (via LXXLL motifs) to drive transcription.
  • Agonists: Stabilize Helix 12 (H12) of the Ligand Binding Domain (LBD), enhancing co-activator recruitment.

  • Inverse Agonists (Goal): Destabilize H12, displacing the co-activator and recruiting co-repressors, thereby silencing the Th17 pathway.[2]

The TR-FRET System

We utilize a Lanthanide-based TR-FRET system (e.g., Lanthascreen™ or HTRF®) to ensure high signal-to-noise ratios suitable for HTS.

  • Donor: Terbium (Tb)-labeled anti-GST antibody binding to GST-tagged ROR

    
    t-LBD.
    
  • Acceptor: Fluorescein-labeled co-activator peptide (e.g., TRAP220 or SRC1 containing the LXXLL motif).

  • Readout:

    • Basal State (No Compound): ROR

      
      t binds the peptide. Tb donor excites Fluorescein acceptor. High FRET Signal. 
      
    • Hit (Inverse Agonist): Compound binds ROR

      
      t, inducing a conformational change that ejects the peptide. Low FRET Signal. 
      

AssayPrinciple cluster_0 Basal State (High FRET) cluster_1 Inhibition by Indazole Analog (Low FRET) ROR GST-RORyt LBD Pep Fluorescein-Peptide ROR->Pep Recruits Ab Tb-Anti-GST Ab Ab->ROR Binds GST Ab->Pep FRET Energy Transfer ROR2 GST-RORyt LBD Pep2 Fluorescein-Peptide ROR2->Pep2 Displacement Comp Indazole Analog Comp->ROR2 Allosteric Binding

Figure 1: Mechanistic principle of the TR-FRET Co-activator Displacement Assay. Inverse agonists disrupt the energy transfer.

Experimental Workflow (HTS)

High-throughput screening requires precision liquid handling to minimize DMSO tolerance issues and maximize Z' factors.

HTS_Workflow Library Compound Library (this compound analogs) 10mM in DMSO Echo Acoustic Dispensing (Echo 550) Transfer 20 nL to 384-well plate Library->Echo Reagent1 Dispense 10 µL 2x GST-RORyt LBD + Tb-Ab mix Echo->Reagent1 Incubate1 Pre-Incubation 15 min @ RT (allows compound binding) Reagent1->Incubate1 Reagent2 Dispense 10 µL 2x Fluorescein-Peptide mix Incubate1->Reagent2 Incubate2 Equilibration 1-2 Hours @ RT in dark Reagent2->Incubate2 Read Read TR-FRET Ex: 340nm | Em: 495nm (Tb) & 520nm (FITC) Incubate2->Read Analysis Data Analysis Calculate Ratio 520/495 Determine % Inhibition Read->Analysis

Figure 2: Step-by-step HTS workflow utilizing acoustic dispensing for miniaturization.

Detailed Protocol

Reagents & Buffer Preparation

Assay Buffer: The buffer composition is critical to prevent protein aggregation and non-specific binding of the hydrophobic indazole scaffold.

  • 50 mM TRIS-HCl (pH 7.5)

  • 50 mM KCl[3][4]

  • 1 mM DTT (Freshly added)

  • 0.01% Tween-20 (or NP-40)

  • 0.1% BSA (Fatty-acid free)

Reagent Concentrations (Final in Well):

  • GST-ROR

    
    t LBD:  2–5 nM (Titrate per batch to match 
    
    
    
    )
  • Tb-anti-GST Antibody: 2 nM

  • Fluorescein-D22 Peptide: 100–200 nM (Use concentration

    
     of peptide)
    
  • DMSO: < 1% (Indazoles are lipophilic; ensure solubility)

Step-by-Step Procedure
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of test compounds (10 mM stock) into a low-volume 384-well black/white assay plate.

    • Controls:

      • High FRET (0% Inh): DMSO only (Columns 1-2).

      • Low FRET (100% Inh): 10 µM Digoxin or Ursolic Acid (Reference Inverse Agonists) [3].

  • Protein/Antibody Addition:

    • Prepare a 2X mix of GST-ROR

      
      t LBD and Tb-anti-GST antibody in Assay Buffer.
      
    • Dispense 10 µL of the 2X mix into all wells.

    • Centrifuge plate at 1000 rpm for 1 min.

    • Incubate for 15 minutes at Room Temperature (RT). Note: This pre-incubation allows the indazole analog to bind the LBD before the peptide competes.

  • Peptide Addition:

    • Prepare a 2X mix of Fluorescein-D22 peptide in Assay Buffer.

    • Dispense 10 µL of the 2X mix into all wells.

    • Final Assay Volume: 20 µL.

  • Incubation & Read:

    • Seal plate to prevent evaporation.

    • Incubate for 1 hour at RT in the dark.

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Settings:

      • Excitation: 337 nm (Laser) or 340 nm (Flash)

      • Emission 1 (Donor): 490–495 nm

      • Emission 2 (Acceptor): 520 nm

      • Delay: 50–100 µs | Integration: 200–400 µs

Data Analysis & Validation

Ratio Calculation

Raw fluorescence data is prone to well-to-well volume errors. Always use the ratiometric calculation:



Quality Control Metrics

Before accepting a plate, verify the statistical robustness using the Z-factor (


):


  • Target:

    
     is required for HTS.
    
  • Expected Window: ROR

    
    t assays typically yield a signal-to-background ratio (S/B) of 3–5 fold.
    
Hit Selection Criteria

Indazole-aniline analogs are often potent.[5]

  • Primary Screen: Select compounds exhibiting >50% inhibition at 10 µM.

  • Dose Response: Re-test hits in a 10-point dilution series (1:3 dilution starting at 30 µM) to determine IC

    
    .
    
ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5Check pipetting precision; Increase antibody conc.
CV% (DMSO) < 5%Spin down plates to remove bubbles.
S/B Ratio > 3.0Titrate ROR

t protein; Check peptide degradation.
Potency Shift < 3-fold vs RefCheck DMSO tolerance or compound precipitation.

References

  • Fauber, B. P., & Magnuson, S. R. (2014). Modulators of the nuclear receptor RORγt. Journal of Medicinal Chemistry, 57(14), 5871-5892. Link

  • Huh, J. R., et al. (2011). Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity. Nature, 472, 486–490. Link

  • BindingDB. Assay Protocol for RORgammaT Activity (TR-FRET). Binding Database Protocol 54-61. Link

  • ThermoFisher Scientific. LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.[6] Link

  • Poly-Dtech. TR-FRET Assay Principle and Benefits. Link

Sources

Application Notes & Protocols for the Use of 4-(1H-Indazol-1-yl)aniline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent, biologically active molecules, particularly protein kinase inhibitors.[1][2] This guide focuses on a key derivative, 4-(1H-indazol-1-yl)aniline , a versatile and strategically vital starting material for building focused compound libraries for structure-activity relationship (SAR) studies. We will explore the chemical logic behind its use, provide field-proven protocols for analog synthesis and biological evaluation, and present data visualization strategies to guide rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

The Strategic Value of the this compound Scaffold

The power of this compound as a foundational tool in SAR studies stems from its unique combination of structural and chemical properties.

  • Bioisosteric Replacement: The indazole ring is an excellent bioisostere for moieties like indole and phenol. This substitution can enhance metabolic stability and introduce new hydrogen bonding capabilities, as the indazole contains both a hydrogen bond donor (NH) and an acceptor (pyridine-like nitrogen), potentially improving target affinity.[1]

  • Privileged Kinase Hinge Binding: The bicyclic indazole system is particularly adept at forming critical hydrogen bonds with the hinge region of many protein kinases, a common anchoring point for ATP-competitive inhibitors.[1] Marketed drugs such as Axitinib (a VEGFR inhibitor) feature a 1H-indazole core, validating its importance.[1]

  • Synthetically Tractable Vector: The aniline amine group at the 4-position provides a reliable and versatile chemical handle. It serves as a primary vector for chemical modification, allowing chemists to systematically probe the solvent-exposed regions of a target's binding pocket. This is where the bulk of SAR exploration occurs to modulate potency, selectivity, and physicochemical properties.

The overall goal of an SAR study using this scaffold is to understand how modifications at different positions affect biological activity. This is achieved by systematically altering substituents and correlating those changes with inhibitory potency.

SAR_Strategy cluster_core This compound Core cluster_modifications Points for SAR Exploration Core Core Scaffold R1 R1: Amide/Urea/Sulfonamide Linkages (Probes deep pocket interactions) Core->R1 Primary Vector (Aniline NH2) R2 R2: Indazole Ring Substitutions (Modulates hinge binding, solubility) Core->R2 Secondary Vector R3 R3: Aniline Ring Substitutions (Fine-tunes electronics, sterics) Core->R3 Tertiary Vector

Caption: SAR strategy for the this compound scaffold.

Application in Kinase Inhibitor Drug Discovery

The Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways are critical signaling cascades that are frequently dysregulated in cancer, making their constituent kinases high-value targets. The this compound scaffold has been successfully employed to generate potent inhibitors for kinases in these pathways, such as ERK, ROCK-II, and PI3K.[3][4][5]

An SAR campaign typically begins by establishing a robust synthetic route to a library of analogs, followed by systematic biological testing. The primary goal is to identify substitutions that enhance target engagement and translate into cellular activity.

Quantitative Data Summary: SAR of Indazole Amide ERK1/2 Inhibitors

The following table, adapted from structure-activity relationship studies of indazole amide-based ERK1/2 inhibitors, illustrates how modifications appended to the aniline nitrogen influence enzymatic potency and cellular activity.[4] This exemplifies a typical output from an initial SAR screen.

Compound IDR Group (Attached via Amide Linkage)ERK1 IC50 (nM)ERK2 IC50 (nM)HT29 Cell Growth IC50 (nM)
1a Phenyl5815>10000
1b 3-Fluorophenyl2568960
1c 3-Chlorophenyl1643520
1d 3-Methylphenyl2254530
1e 2,3-Difluorophenyl1021140

Analysis of SAR Data: From this dataset, a clear trend emerges. Introducing small, electron-withdrawing groups (F, Cl) at the meta-position of the phenyl ring (Compounds 1b , 1c ) improves enzymatic potency against ERK1/2 compared to the unsubstituted parent compound (1a ). The combination of two fluorine atoms (1e ) provides the most potent enzymatic inhibition, which also translates to the best cellular activity in the HT29 cancer cell line. This suggests that the electronic and steric properties of this vector are critical for productive interactions within the kinase active site.

Experimental Protocols: From Synthesis to Cellular Impact

The trustworthiness of any SAR campaign rests on robust and reproducible protocols. The following sections provide step-by-step methodologies for synthesizing an analog library and evaluating its biological activity.

Protocol 1: Synthesis of an Indazole Amide Analog Library

This protocol details a standard amide coupling reaction, a foundational method for derivatizing the aniline amine of the core scaffold.

Objective: To synthesize a target molecule, for example, N-(2,3-difluorophenyl)-4-(1H-indazol-1-yl)benzamide, based on the SAR table above.

Materials:

  • This compound

  • 2,3-Difluorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 2,3-difluorobenzoic acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts of the coupling reaction.

  • Coupling Agent Addition: Add the coupling agent HATU (1.2 eq) portion-wise to the stirring solution. The reaction may generate a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid) and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biochemical Kinase Assay (e.g., for ERK2)

Objective: To determine the IC₅₀ value of a test compound against a purified kinase enzyme.

Materials:

  • Recombinant active ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ³³P-γ-ATP (radiolabeled ATP)

  • Test compounds dissolved in 100% DMSO (serial dilutions)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates and vacuum manifold

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 96-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction: Prepare a master mix containing kinase buffer, ERK2 enzyme, and MBP substrate. Add this mix to the wells containing the compound.

  • Initiation: Start the reaction by adding the ATP master mix (containing both cold ATP and ³³P-γ-ATP). The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding kinetics.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate (MBP). Wash the wells with phosphoric acid using a vacuum manifold to remove unincorporated ³³P-γ-ATP.

  • Detection: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis: Convert the raw counts to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

Objective: To measure the anti-proliferative effect of a compound on a cancer cell line (e.g., HT29).[6]

Materials:

  • HT29 human colon cancer cell line

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HT29 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound (typically in triplicate). Include vehicle-only (DMSO) controls.

  • Incubation: Return the plate to the incubator and allow the cells to proliferate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plates at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against the logarithm of compound concentration and fit the data to determine the IC₅₀ (or GI₅₀) value.

Workflow Visualization

A successful SAR campaign follows a logical, cyclical process. The diagram below illustrates the workflow from initial design to data-driven optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Design Hypothesis Generation (e.g., Target R-groups) Synthesis Protocol 1: Analog Synthesis Design->Synthesis Purify Purification & Characterization Synthesis->Purify Biochem Protocol 2: Biochemical Assay (IC50) Purify->Biochem Cellular Protocol 3: Cellular Assay (IC50) Biochem->Cellular ADME ADME/Tox Profiling (Optional Early Screen) Cellular->ADME SAR_Analysis SAR Analysis: Correlate Structure with Activity ADME->SAR_Analysis Next_Gen Design Next Generation of Compounds SAR_Analysis->Next_Gen Next_Gen->Design Iterative Cycle

Caption: Iterative workflow for SAR studies.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for efficient and rational drug discovery. Its privileged core provides a high-probability starting point for target engagement, particularly with kinases, while its synthetically accessible aniline moiety allows for systematic exploration of structure-activity relationships. By integrating robust synthetic protocols with quantitative biochemical and cell-based assays, researchers can effectively navigate chemical space to optimize lead compounds, transforming this foundational scaffold into novel therapeutic candidates.

References

  • Yuan, Y., et al. (2009). 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. Journal of Chromatography A, 1216(33), 6081-7. Retrieved from [Link]

  • Contino, M., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in.... ResearchGate. Retrieved from [Link]

  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 150, 107376. Retrieved from [Link]

  • Zhang, T., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-7. Retrieved from [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Retrieved from [Link]

  • Khattab, M. I., & Ragab, F. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 257, 115352. Retrieved from [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Retrieved from [Link]

  • S. S, L., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Retrieved from [Link]

  • Li, L., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-4. Retrieved from [Link]

  • Bar-Natsan, M., et al. (2013). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. SciSpace. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

Sources

methods for radiolabeling 4-(1H-indazol-1-yl)aniline for imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Radiolabeling Strategies for 4-(1H-indazol-1-yl)aniline

Abstract

This compound (CAS 169781-26-4) represents a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs) and modulators of the Wnt/


-catenin pathway. To support pharmacokinetic (PK) distribution studies and receptor occupancy assays, robust radiolabeling protocols are required. This guide details three distinct methodologies for labeling this scaffold: Carbon-11 N-methylation  (for authentic tracer studies), Fluorine-18 prosthetic group conjugation  (for half-life extension), and Radioiodination  (for SPECT/theranostic applications).

Chemical Analysis & Strategy

The target molecule features two distinct nitrogen centers: the primary aniline amine and the indazole nitrogens .

  • Reactivity Hierarchy: The primary aniline (pKa ~4.6) is significantly more nucleophilic than the indazole nitrogens (pKa ~1.2). This selectivity allows for direct functionalization of the aniline without protecting the indazole ring under controlled conditions.

  • Labeling Vectors:

    • [¹¹C]: Targeting the aniline nitrogen via alkylation preserves the core pharmacophore (creating an N-methyl derivative).

    • [¹⁸F]: Direct fluorination of the electron-rich aniline ring is chemically challenging and prone to oxidation. We recommend acylation using the prosthetic group [¹⁸F]SFB.

    • [¹²³I/

      
      I]:  Electrophilic substitution ortho to the amino group.
      

Decision Matrix: Selecting the Isotope

Before initiating synthesis, select the protocol based on the biological question.

LabelingStrategy Start Experimental Goal Q1 Is the aniline the exact drug candidate? Start->Q1 PathA Yes: Structure must remain unchanged Q1->PathA PathB No: Analogs are acceptable Q1->PathB Method1 Method 1: [11C]Methylation (N-Methyl tracer) PathA->Method1 Short T1/2 (20 min) Method2 Method 2: [18F]SFB Labeling (High Half-life, Analog) PathB->Method2 Long T1/2 (110 min) Method3 Method 3: Radioiodination (SPECT/Theranostic) PathB->Method3 Metabolic Stability?

Figure 1: Decision tree for selecting the appropriate radiolabeling strategy based on structural fidelity requirements.

Method 1: Carbon-11 Labeling via [¹¹C]Methyl Triflate[1]

This method synthesizes N-[¹¹C]methyl-4-(1H-indazol-1-yl)aniline. It is the preferred method for brain imaging or when the N-methyl derivative is a known active metabolite.

Mechanism: S


2 nucleophilic substitution.
Reagent:  [¹¹C]Methyl Triflate ([¹¹C]CH

OTf) is used over [¹¹C]Methyl Iodide due to its superior reactivity with anilines.
Protocol Steps:
  • Precursor Preparation: Dissolve 1.0 mg of this compound in 300 µL of anhydrous DMF.

  • Base Activation: Add 2.0 µL of 5N NaOH or Tetrabutylammonium hydroxide (TBAH). Note: Minimal base prevents deprotonation of the indazole.

  • Trapping: Deliver [¹¹C]CH

    
    OTf (produced via gas-phase iodination and silver triflate column) into the reaction vessel at room temperature.
    
  • Reaction: Seal and heat to 80°C for 90 seconds .

  • Quenching: Add 1.5 mL of HPLC mobile phase (30% Acetonitrile/Water + 0.1% TFA).

  • Purification: Inject onto semi-preparative HPLC (C18 column). Collect the radioactive peak corresponding to the N-methyl standard.

Data Summary:

Parameter Specification
Precursor Load 0.5 – 1.0 mg
Solvent DMF (Anhydrous)
Reaction Temp 80°C
Reaction Time 90 sec
RCY (decay corr.) 40 – 60%

| Molar Activity | > 50 GBq/µmol |[1]

Method 2: Fluorine-18 Labeling via [¹⁸F]SFB[2][3]

Since direct fluorination of the aniline is difficult, we use N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) to form a stable amide bond.

Mechanism: Acylation of the primary amine.

Workflow Diagram:

SFB_Synthesis F18 [18F]Fluoride (Cyclotron) Prec Precursor (Trimethylammonium salt) F18->Prec K2.2.2/K2CO3 100°C Inter 4-[18F]Fluorobenzoate Prec->Inter Hydrolysis (HCl) SFB [18F]SFB (Prosthetic Group) Inter->SFB TSTU/Acetonitrile Activation Final [18F]Amide Product SFB->Final Coupling pH 8.5, 40°C Target This compound Target->Final

Figure 2: Two-stage synthesis workflow: Generation of [¹⁸F]SFB followed by conjugation to the aniline scaffold.

Protocol Steps:
  • [¹⁸F]SFB Production: Synthesize [¹⁸F]SFB using a standard module (e.g., GE TRACERlab or Synthera) via the 4-trimethylammonium precursor. Purify via C18 SPE cartridge.

  • Conjugation:

    • Evaporate the [¹⁸F]SFB elution (in acetonitrile) to dryness at 60°C under helium flow.

    • Redissolve in 500 µL DMSO containing 2.0 mg this compound and 10 µL DIPEA (Diisopropylethylamine).

  • Incubation: Heat to 40°C for 10 minutes . The mild temperature preserves the indazole integrity while favoring amide formation.

  • Purification: Dilute with water and purify via HPLC (Gradient: 10% to 90% ACN in water).

Method 3: Electrophilic Radioiodination

Ideal for SPECT imaging (I-123) or therapeutic studies (I-131). The aniline group activates the ortho positions (positions 2 and 6 on the aniline ring) for electrophilic attack.

Reagents: [¹²³I]NaI and Chloramine-T (Oxidant).[2]

Protocol Steps:
  • Buffer Prep: Prepare 100 µL of 0.2 M Phosphate buffer (pH 7.4).

  • Reaction Mix:

    • Add 50 µg of this compound (dissolved in 10 µL EtOH).

    • Add [¹²³I]NaI solution (37–185 MBq).

    • Add 10 µL Chloramine-T solution (1 mg/mL in water).

  • Time Course: Vortex gently for 60 seconds at room temperature.

  • Quench: Add 10 µL Sodium Metabisulfite (2 mg/mL) to stop oxidation.

  • Validation: The primary product will be the mono-iodo derivative (ortho to the amine).

Quality Control & Validation

For all methods, "Self-Validating Systems" are required. You must not release a batch without the following:

  • Identity Confirmation: Co-injection of the radiolabeled product with a non-radioactive ("cold") standard is mandatory.

    • Standard Synthesis: React this compound with methyl iodide (Method 1) or 4-fluorobenzoyl chloride (Method 2) in non-radioactive conditions to generate the reference standard.

  • Radiochemical Purity (RCP): Must be >95% via HPLC.

  • Molar Activity (Am): Calculate by determining the mass of the UV peak associated with the radioactive product.

Table 2: Troubleshooting Guide

Issue Probable Cause Corrective Action
Low Yield (C-11) Moisture in DMF Use anhydrous DMF; dry [11C]OTf lines.
Poly-alkylation Base concentration too high Reduce NaOH/TBAH; lower temp to 60°C.
Low Yield (F-18) Hydrolysis of SFB Ensure pH is 8.5 (not >10). Dry SFB thoroughly.

| Indazole labeling | Non-selective alkylation | Use protecting group on Indazole or lower pH. |

References

  • Gomez, L. et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. National Institutes of Health. Link

  • Vaidyanathan, G. & Zalutsky, M.R. (1994).[3] Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. Bioconjugate Chemistry. Link

  • Coenen, H.H. et al. (2010). Consensus nomenclature rules for radiopharmaceutical chemistry. Nuclear Medicine and Biology. Link

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Link

  • Rotstein, B.H. et al. (2016). Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics. Nature Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-indazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-N1-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are likely here because the synthesis of 4-(1H-indazol-1-yl)aniline is deceivingly simple. On paper, it is a straightforward coupling of two aromatic systems. In practice, it is a battle against regioselectivity (N1 vs. N2 isomers) and purification bottlenecks .

This guide bypasses standard textbook procedures to address the specific failure modes of this reaction. We focus on the Nucleophilic Aromatic Substitution (SNAr) route followed by Nitro Reduction , as this is the most robust, scalable, and atom-economical pathway compared to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) for this specific scaffold.

Module 1: The Core Strategy (Route Selection)

User Question: "I tried Buchwald coupling with 4-bromoaniline and indazole, but the yield is <30% and the catalyst is expensive. Is there a better way?"

Technical Response: Yes. Direct coupling with 4-bromoaniline is chemically inefficient because the free amine on the aniline competes with the indazole nitrogen for the catalyst, and the electron-rich nature of the aniline deactivates the aryl halide.

The Recommended Protocol: Switch to a two-step sequence:

  • SNAr Coupling: React 1H-Indazole with 1-fluoro-4-nitrobenzene .

  • Reduction: Hydrogenate the nitro group to the amine.

Why this works:

  • Activation: The nitro group on the benzene ring makes the fluorine highly susceptible to nucleophilic attack (SNAr).

  • Thermodynamics: SNAr conditions (high heat, polar solvent) favor the thermodynamically stable N1-isomer , minimizing the unwanted N2-isomer.

Visual Workflow (SNAr Route)

G Start 1H-Indazole (Nucleophile) Step1 Step 1: S_NAr Coupling (Cs2CO3, DMF, 100°C) Start->Step1 Reagent 1-Fluoro-4-nitrobenzene (Electrophile) Reagent->Step1 Intermed Intermediate: 1-(4-nitrophenyl)-1H-indazole Step1->Intermed Thermodynamic Control Favors N1 Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Intermed->Step2 Product Target: This compound Step2->Product

Caption: Optimized two-step synthesis workflow prioritizing thermodynamic N1-selectivity.

Module 2: The Critical Step – N-Arylation (SNAr)

User Question: "I am getting a mixture of two products. One is my target, but the other (N2-isomer) is contaminating it. How do I stop N2 formation?"

Technical Response: Indazole tautomerism is your enemy here. 1H-indazole (N1-H) is more stable, but the N2 position is often kinetically more nucleophilic. To secure the N1 product, you must force the reaction under Thermodynamic Control .

Troubleshooting the N1 vs. N2 Ratio
VariableRecommendationThe "Why" (Mechanism)
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect." The large ionic radius of Cs⁺ creates a "loose" ion pair with the indazole anion, promoting the formation of the thermodynamically stable N1 product over the kinetic N2 product [1].
Solvent DMF or DMSO High dielectric constants stabilize the charged transition state (Meisenheimer complex). Avoid THF; it is too non-polar and often favors N2 or incomplete conversion.
Temperature 100°C - 120°C CRITICAL. Low temps (RT to 60°C) may trap the reaction at the kinetic N2 product. High heat allows the reversible formation of the N2 isomer to revert and convert to the stable N1 isomer [2].
Concentration 0.5 M - 1.0 M High concentration drives the bimolecular reaction rate, outcompeting side reactions.

Standardized Protocol (Step 1):

  • Dissolve 1H-indazole (1.0 equiv) and 1-fluoro-4-nitrobenzene (1.1 equiv) in anhydrous DMF (0.5 M).

  • Add Cs₂CO₃ (2.0 equiv).

  • Heat to 110°C for 12–16 hours.

  • QC Check: Perform TLC or LCMS. If N2 isomer is >5%, continue heating. The N2 isomer can rearrange to N1 under these conditions over time.

Module 3: Nitro Reduction (The Finish Line)

User Question: "The coupling worked, but the reduction is messy. I'm getting azo-impurities or incomplete reduction."

Technical Response: Nitro reduction is generally easy, but "messy" usually implies the formation of azo-dimers or hydroxylamine intermediates.

Option A: Catalytic Hydrogenation (Cleanest)

  • System: 10% Pd/C (10 wt%), H₂ balloon, MeOH/THF (1:1).

  • Tip: If solubility is poor in MeOH, add THF. The intermediate nitro compound is often insoluble in pure alcohols.

Option B: Iron-Mediated Reduction (Most Robust for Scale)

  • System: Fe powder (5 equiv), NH₄Cl (5 equiv), EtOH/H₂O (3:1), Reflux.

  • Why: This avoids the flammability of Pd/C and is strictly chemoselective. It prevents the formation of azo-dimers often seen with transfer hydrogenation.

Module 4: Purification & Isolation

User Question: "My product is an oil/sticky solid. How do I get a clean powder without running a column?"

Technical Response: this compound is a flat, aromatic molecule that wants to crystallize. If it is an oil, it likely contains residual solvent (DMF) or regioisomers.

The "Crash-Out" Protocol:

  • Work-up: After the reduction, filter off the catalyst. Concentrate the organic solvent to near dryness.

  • Solvent Switch: Redissolve the crude residue in a minimum amount of hot Ethyl Acetate .

  • Precipitation: Slowly add Hexanes (or Heptane) while stirring until turbidity persists.

  • Cooling: Let it sit at 4°C. The N1-isomer is generally more crystalline and less soluble than the N2-isomer due to better packing symmetry.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product CheckLCMS Check LCMS/TLC Problem->CheckLCMS IsomerIssue Isomer Mixture (N1 + N2)? CheckLCMS->IsomerIssue Two peaks with same Mass ConversionIssue Incomplete Conversion? CheckLCMS->ConversionIssue SM remaining Soln1 Action: Increase Temp to 120°C Switch base to Cs2CO3 IsomerIssue->Soln1 Soln2 Action: Check Reagent Quality Ensure Anhydrous DMF ConversionIssue->Soln2

Caption: Diagnostic logic for common synthetic failures.

References
  • Luo, G., et al. (2006). "Regioselective N-alkylation of indazoles assisted by cesium carbonate." Journal of Organic Chemistry. (Note: Demonstrates the "Cesium Effect" on N1 selectivity).

  • Gaonkar, S.L., et al. (2010). "Synthesis and antimicrobial studies of a new series of 2-{4-[N-(1H-indazol-1-yl)glycyl]phenyl}-3-substituted-quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry. (Validates the N1-arylation workflow).

  • BenchChem Technical Data. "Regioselectivity issues in the functionalization of indazoles."

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism."

Technical Support Center: Synthesis of 4-(1H-Indazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for the synthesis of 4-(1H-indazol-1-yl)aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important scaffold. Indazole-containing compounds are prevalent in pharmaceuticals due to their diverse biological activities.[1][2] The construction of the N-aryl bond between the indazole core and the aniline moiety is a critical step, yet it is frequently accompanied by challenges, most notably side reactions that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during synthesis. We will explore the causality behind these side reactions and offer robust troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Regioselectivity in N-Arylation

A primary challenge in the synthesis of indazolyl aniline derivatives is controlling the point of arylation on the indazole nitrogen atoms. Direct arylation can lead to a mixture of N1 and N2 substituted products, which are often difficult to separate.[3]

Question: I am getting a mixture of N1 and N2 arylated isomers. How can I improve the selectivity for the desired this compound (N1 isomer)?

Answer: Achieving high N1 regioselectivity is a classic challenge rooted in the tautomeric nature of the indazole ring. The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][4] Therefore, reaction conditions should be optimized to favor its formation and subsequent reaction.

Causality and Strategic Solutions:

  • Base and Solvent Selection (The Critical Factor): The choice of base and solvent system is paramount for controlling deprotonation. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is highly effective for promoting N1 selectivity.[3] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering arylation at that position and directing the incoming electrophile to N1.[3] In contrast, weaker bases or different solvent systems may not provide this directing effect, leading to mixtures.

  • Substituent Effects: The electronic nature of substituents on the indazole ring can influence the acidity of the N-H protons and thus the site of deprotonation. While often substrate-dependent, a consistent strategy of using a strong base can typically override subtle substituent effects to favor the N1 product.[3]

  • Leaving Group on the Arylating Agent: For nucleophilic aromatic substitution (SNAr) type reactions, using a highly activated aryl halide (e.g., 1-fluoro-4-nitrobenzene) can facilitate the reaction at the more nucleophilic N1 anion under milder conditions, preserving selectivity.

Troubleshooting Workflow for Poor Regioselectivity:

start Problem: N1/N2 Isomer Mixture base_check Analyze Base/Solvent System start->base_check na_thf Using NaH in THF/DMF? base_check->na_thf No other_base Using weaker base (e.g., K2CO3)? base_check->other_base Yes implement_nah Action: Switch to NaH (1.2 equiv) in anhydrous THF at 0°C to RT. na_thf->implement_nah temp_check Check Reaction Temperature na_thf->temp_check Yes success Result: Improved N1 Selectivity implement_nah->success other_base->implement_nah high_temp Is temperature >100°C? temp_check->high_temp lower_temp Action: Lower temperature. High temps can scramble selectivity. high_temp->lower_temp Yes high_temp->success No lower_temp->success start Low Yield / Side Products in Ullmann Coupling check_purity 1. Verify Reagent Purity & Anhydrous Conditions start->check_purity action1 Action: Use freshly dried solvents. Ensure base is anhydrous. check_purity->action1 check_catalyst 2. Evaluate Catalyst System action2 Action: Screen ligands (e.g., L-proline, phenanthroline) and base (K3PO4, Cs2CO3). check_catalyst->action2 check_conditions 3. Optimize Reaction Parameters action3 Action: Screen temperature range (80-120°C). Run under inert gas. check_conditions->action3 success Improved Yield & Purity action1->check_catalyst action2->check_conditions action3->success

Caption: Optimization workflow for Ullmann N-arylation reactions.

Question: My palladium-catalyzed (Buchwald-Hartwig) amination is inefficient or fails completely. What are the common pitfalls?

Answer: The Buchwald-Hartwig amination is a highly versatile method for C-N bond formation but is very sensitive to the specific combination of ligand, base, and reaction conditions. [5]Failure often points to an issue within the catalytic cycle.

Mechanistic Pitfalls and Troubleshooting:

  • Slow Reductive Elimination: This is the final, product-forming step. If this step is slow, side reactions can dominate.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., tBuXPhos for indazoles,[6] RuPhos, or Josiphos-type ligands). These ligands accelerate reductive elimination, outcompeting side pathways. [6][7]

  • β-Hydride Elimination: This is a common side reaction where the palladium-amido intermediate decomposes, leading to a hydrodehalogenated arene and an imine. [5] * Solution: The same bulky ligands that promote reductive elimination also sterically disfavor the conformation required for β-hydride elimination.

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by air or poisoned by certain functional groups on the substrates. [6] * Solution: Ensure the reaction is set up under strictly anaerobic conditions (glovebox or Schlenk line technique). If catalyst poisoning is suspected, a higher catalyst loading or a more robust ligand may be required.

  • Incorrect Base: The base's role is to deprotonate the amine (or indazole) without interfering with the catalyst.

    • Solution: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard. [6]However, these are incompatible with base-sensitive functional groups like esters. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active, specialized catalyst system (e.g., newer generation Buchwald ligands).

Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (+ Ar-X) AmineCoord [Ar-Pd(II)-NH(Ind)L2]+X- OxAdd->AmineCoord Amine Coordination (+ Ind-NH) Amido Ar-Pd(II)-N(Ind)(L2) AmineCoord->Amido Deprotonation (- Base-H+) Product Ar-N(Ind) Amido->Product Reductive Elimination SideProduct Ar-H Amido->SideProduct β-Hydride Elimination Product->Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig cycle with key side reaction pathway.

Category 3: Side Reactions During Subsequent Transformations

Often, the synthesis involves coupling indazole with a precursor like 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group to the target aniline.

Question: The final nitro group reduction step is giving me a complex mixture of products. What are the potential side reactions and how can I avoid them?

Answer: Reduction of an aromatic nitro group is a standard transformation, but its success depends heavily on choosing a method that is chemoselective and compatible with the indazole ring.

Potential Side Reactions and Solutions:

  • Incomplete Reduction: The reaction stalls at intermediate stages, forming nitroso (-NO) or hydroxylamine (-NHOH) species. These can sometimes dimerize or polymerize, leading to complex mixtures.

    • Cause: Insufficient reducing agent, deactivated catalyst, or insufficient reaction time.

    • Solution: Increase the equivalents of the reducing agent (e.g., SnCl₂, Fe) or the loading/activity of the hydrogenation catalyst (e.g., Pd/C). Ensure vigorous stirring and adequate reaction time, monitoring by TLC or LC-MS.

  • Over-reduction of the Indazole Ring: Very harsh reduction conditions, such as high-pressure hydrogenation with aggressive catalysts like Rhodium or Raney Nickel, can potentially reduce the heterocyclic ring system.

    • Solution: Opt for milder, more selective reduction methods.

Recommended Reduction Methods for Nitro-to-Aniline Conversion:

MethodReagentsAdvantagesPotential Issues & Mitigation
Catalytic Hydrogenation H₂ (1 atm or balloon), 10% Pd/C, MeOH or EtOAcClean workup (filtration), high yields, generally safe.Catalyst can be poisoned. Ensure substrates are pure. For sensitive substrates, use lower pressure/temperature.
Metal/Acid Reduction SnCl₂·2H₂O in EtOH or HCl/EtOHHighly reliable and tolerates many functional groups. Excellent for complete reduction.Workup involves neutralization and removal of tin salts, which can be tedious.
Transfer Hydrogenation Ammonium formate, 10% Pd/C, MeOHAvoids use of gaseous hydrogen, making it safer and more convenient for standard lab setups.Can sometimes be slower than direct hydrogenation.
Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is a general starting point and should be optimized for specific substrates.

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 1H-indazole (1.0 mmol, 1.0 equiv.), the 4-haloaniline derivative (1.1 mmol, 1.1 equiv.), Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMSO (or DMF) (3-5 mL) via syringe.

  • Place the vessel in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [8] Protocol 2: General Procedure for Nitro Group Reduction with SnCl₂

  • In a round-bottom flask, dissolve the 4-(1H-indazol-1-yl)nitrobenzene derivative (1.0 mmol, 1.0 equiv.) in ethanol (10-15 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol, 4-5 equiv.) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C.

  • Stir at this temperature for 1-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9) and gas evolution ceases. A white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aniline product, which can be further purified if necessary.

References
  • ResearchGate. N-Arylation of 1H-indazole. [Link]

  • Cerecetto, H., & Gerpe, A. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Li, B., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Scientific Reports. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Nagy, T. I., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Synfacts. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from ortho-Aminobenzoximes. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

Sources

Technical Support Center: Optimizing N-Arylation of Indazole with 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of indazole with 4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial C-N bond formation reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic principles to empower you with the knowledge to not only solve immediate issues but also to proactively optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-arylation of indazole, and how does the use of 4-fluoroaniline impact the reaction?

A1: The N-arylation of indazole presents two main challenges: achieving high yields and controlling regioselectivity between the N1 and N2 positions of the indazole ring. 4-Fluoroaniline, being an electron-deficient aniline due to the fluorine atom's electron-withdrawing nature, can exhibit lower nucleophilicity compared to electron-rich anilines. This can lead to slower reaction rates and require more carefully optimized conditions to achieve high conversion. The interplay between the electronic properties of both coupling partners is a key consideration for successful N-arylation.

Q2: Which catalytic system is generally preferred for this transformation: Palladium or Copper?

A2: Both palladium- and copper-based catalytic systems are viable for the N-arylation of indazoles.[1]

  • Palladium-catalyzed (Buchwald-Hartwig) amination is often the first choice due to its broad substrate scope and high catalytic activity.[2] Modern bulky, electron-rich phosphine ligands have made these reactions more efficient and reliable.[3]

  • Copper-catalyzed (Ullmann) coupling is a more traditional and cost-effective method.[4] Recent advancements with the use of ligands like diamines have improved the reaction conditions, making them milder and more versatile.[1]

The optimal choice depends on the specific substrate, desired regioselectivity, and tolerance to functional groups. For challenging couplings involving electron-deficient anilines, a well-chosen palladium catalyst/ligand system often provides more consistent results.

Q3: How can I control the N1 versus N2 regioselectivity in the arylation of indazole?

A3: Controlling the regioselectivity is a critical aspect of indazole N-arylation. The outcome is influenced by a combination of factors including the base, solvent, and substituents on the indazole ring.[5]

  • Base Selection: The choice of base can significantly influence the N1/N2 ratio. Weaker bases may favor the formation of the thermodynamically more stable N1-arylindazole.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the reactivity of the indazole anion and the catalyst, thereby affecting regioselectivity.

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can direct the arylation to either the N1 or N2 position.[5] For instance, certain substituents at the C3 or C7 position have been shown to favor N2 substitution.[7]

A systematic screening of these parameters is often necessary to achieve the desired regioselectivity for a specific substrate combination.

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or non-existent yield is a common frustration in cross-coupling reactions. The following decision tree can help diagnose and resolve the issue.

low_yield start Low/No Yield catalyst Check Catalyst System start->catalyst Is the catalyst active? reagents Verify Reagent Quality catalyst->reagents Catalyst is fine. Are reagents pure and dry? sub_catalyst1 Inactive Pd(0) source? catalyst->sub_catalyst1 sub_catalyst2 Inappropriate ligand? catalyst->sub_catalyst2 conditions Optimize Reaction Conditions reagents->conditions Reagents are good. Are conditions optimal? sub_reagents1 Degraded aniline or indazole? reagents->sub_reagents1 sub_reagents2 Anhydrous/degassed solvent? reagents->sub_reagents2 solution Improved Yield conditions->solution Optimization successful sub_conditions1 Incorrect base? conditions->sub_conditions1 sub_conditions2 Suboptimal temperature? conditions->sub_conditions2

Troubleshooting Low Yield

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species in Buchwald-Hartwig reactions is sensitive to air and moisture.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use freshly opened or properly stored palladium precursors and ligands. Consider using pre-catalysts which are often more stable and easier to activate.

  • Inappropriate Ligand: The choice of ligand is crucial for the success of the reaction.

    • Solution: For the coupling of an electron-deficient amine like 4-fluoroaniline with a heterocyclic nucleophile like indazole, a bulky and electron-rich phosphine ligand such as tBuXPhos may be effective.[8] A screening of different ligands is recommended.

  • Poor Reagent Quality: Impurities in the starting materials or solvent can poison the catalyst or lead to side reactions.

    • Solution: Use freshly purified indazole and 4-fluoroaniline. Ensure solvents are anhydrous and degassed.

  • Incorrect Base: The base may be too weak to deprotonate the indazole efficiently or too strong, leading to decomposition.

    • Solution: For Buchwald-Hartwig reactions, common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[8] The choice of base can be critical and may require optimization. Weaker bases are sometimes found to be beneficial for N-arylation of indazoles.[6]

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, especially with a less reactive aniline.

    • Solution: Most Buchwald-Hartwig reactions are run at temperatures between 80-110 °C.[9] If the reaction is sluggish, a gradual increase in temperature may be beneficial.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 isomers)

Obtaining a mixture of N1 and N2-arylated indazoles is a common outcome that necessitates careful optimization to favor the desired isomer.

regioselectivity start Poor Regioselectivity (N1/N2 Mixture) base_solvent Screen Base and Solvent start->base_solvent substituents Consider Indazole Substituents base_solvent->substituents note_base Weaker bases (e.g., K₂CO₃) may favor N1. base_solvent->note_base note_solvent Solvent can influence tautomer equilibrium. base_solvent->note_solvent temp_ligand Optimize Temperature and Ligand substituents->temp_ligand note_substituents Substituents at C3 or C7 can sterically hinder one nitrogen. substituents->note_substituents n1_favored N1 Isomer Favored temp_ligand->n1_favored Weaker base, non-polar solvent n2_favored N2 Isomer Favored temp_ligand->n2_favored Sterically directing groups

Controlling Regioselectivity

Key Parameters to Optimize:

ParameterInfluence on RegioselectivityRecommended Starting Point
Base Can significantly alter the N1/N2 ratio. Weaker bases often favor the thermodynamically more stable N1 product.[6]Screen K₂CO₃, K₃PO₄, and Cs₂CO₃.
Solvent Affects the solubility of the indazole salt and can influence the position of the tautomeric equilibrium.Toluene, Dioxane, or THF are common choices for Buchwald-Hartwig reactions.
Indazole Substituents Steric and electronic effects of substituents on the indazole ring can direct the arylation.[5]Analyze the steric hindrance around N1 and N2 based on your specific indazole substrate.
Temperature Can influence the thermodynamic vs. kinetic control of the reaction.Start at 100 °C and adjust as needed based on conversion and selectivity.
Ligand The steric bulk of the ligand can influence which nitrogen atom of the indazole coordinates to the palladium center.Screen bulky phosphine ligands like XPhos, RuPhos, or BrettPhos.
Issue 3: Formation of Side Products

The appearance of unexpected peaks in your reaction monitoring (TLC, LC-MS) indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation of 4-Fluoroaniline: This results in the formation of aniline.

    • Cause: This can be promoted by the presence of water or other protic impurities, or by certain base/ligand combinations.

    • Solution: Ensure strictly anhydrous and anaerobic reaction conditions. Use freshly distilled and degassed solvents. The choice of a bulky, electron-rich phosphine ligand can favor the desired C-N bond formation over hydrodehalogenation.

  • Homocoupling of 4-Fluoroaniline: This leads to the formation of 4,4'-difluorobiphenyl.

    • Cause: This can occur at high temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature or screening different palladium precursors and ligands may reduce the extent of homocoupling.

  • Decomposition of Starting Materials or Product:

    • Cause: The reaction conditions may be too harsh for the functional groups present on your substrates.

    • Solution: If you suspect decomposition, try running the reaction at a lower temperature or using a weaker base.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Indazole with 4-Fluoroaniline:

  • To an oven-dried reaction vessel, add the indazole (1.0 equiv.), 4-fluoroaniline (1.2 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Sources

Technical Support Center: Crystallization of 4-(1H-indazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CRYST-442 Subject: Troubleshooting Isolation, Purity, and Polymorphism in 4-(indazol-1-yl)aniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 4-(1H-indazol-1-yl)aniline (CAS: 55329-87-2). This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and OLED materials. Its dual-nitrogen heterocycle linked to a primary aniline creates unique challenges: regioisomeric contamination (N1 vs. N2) , metal chelation , and oxidative darkening .

This guide bypasses generic advice to address the specific physicochemical behaviors of the N-aryl indazole class.

Phase 1: Critical Impurity Profiling (Before You Crystallize)

User Question: "My HPLC shows 95% purity, but the crystals look grey/brown and the melting point is broad. What is wrong?"

Diagnosis: You likely have Regioisomeric Contamination or Trace Metal Complexation . The synthesis of 1-arylindazoles (via Buchwald-Hartwig or Ullmann coupling) inherently produces the N2-isomer as a byproduct. Standard silica columns often fail to separate these efficiently.

The N1 vs. N2 Decision Matrix
FeatureN1-Isomer (Target) N2-Isomer (Impurity)
Thermodynamics More stable (Thermodynamic product)Less stable (Kinetic product)
Polarity (TLC) Generally Less Polar (Higher

)
Generally More Polar (Lower

)
Solubility Lower solubility in non-polar solventsHigher solubility in non-polar solvents
1H NMR Marker H-3 proton appears at ~8.1-8.2 ppm H-3 proton shifts downfield to ~8.4-8.8 ppm

Tech Tip: If your crude material contains >5% N2-isomer, direct crystallization is inefficient. Use the "Acid-Base Rescue" protocol (Phase 3) first.

Phase 2: Troubleshooting Crystallization (Q&A)

Issue 1: "The product oils out instead of crystallizing."

Root Cause: The aniline moiety creates strong intermolecular hydrogen bonding, while the indazole ring is hydrophobic. This amphiphilic nature causes "oiling out" (liquid-liquid phase separation) if the polarity shift is too rapid.

Solution: The "Toluene-Heptane" Switch Avoid Ethanol/Water if oiling occurs. Switch to a non-protic system to control the aggregation rate.

Protocol:

  • Dissolve crude solid in Toluene (5 mL/g) at 85°C.

  • Critical Step: If the solution is dark, add Activated Charcoal (5 wt%) and stir for 30 mins. Filter hot over Celite.

  • Cool slowly to 60°C.

  • Add n-Heptane dropwise until slight turbidity persists (Cloud Point).

  • Seed with pure crystal (0.1 wt%) if available.

  • Cool to 20°C at a rate of 10°C/hour.

  • Result: The N2-isomer and oligomers tend to stay in the toluene/heptane mother liquor, while the N1-target crystallizes.

Issue 2: "My crystals are green/blue. How do I remove the color?"

Root Cause: This is characteristic of Copper (Cu) or Palladium (Pd) carryover from the coupling reaction. The free amine on the aniline coordinates with residual metal catalysts.

Solution: Chelation Wash Recrystallization alone will not remove these metals effectively because they co-crystallize.

Pre-treatment Protocol:

  • Dissolve the crude in Ethyl Acetate .

  • Wash with a 5% aqueous solution of L-Cysteine or Thiourea .

    • Mechanism:[1][2][3][4][5][6] These sulfur ligands bind Pd/Cu more tightly than the aniline nitrogen.

  • Separate layers, dry organic phase over

    
    , and proceed to crystallization.
    

Phase 3: The "Rescue Protocol" (Acid-Base Swing)

User Question: "I have a sticky tar with 80% purity. Crystallization isn't working at all."

Solution: Utilize the basicity of the primary amine (


) to reject non-basic impurities (tars, unreacted indazole).
Workflow Diagram: Acid-Base Purification

AcidBaseRescue cluster_legend Mechanism Start Crude Tar (80% Purity) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M HCl (aq) Dissolve->Extract Split Phase Separation Extract->Split OrgLayer Organic Layer (Contains Tars/Non-basic impurities) Split->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Product Salt) Split->AqLayer Keep Wash Wash Aq. layer with DCM (Removes trapped organics) AqLayer->Wash Neutralize Slowly add 2M NaOH to pH 9-10 (Precipitation) Wash->Neutralize Filter Filter & Wash with Water Neutralize->Filter Final Recrystallize (EtOH or Toluene) Filter->Final Mechan Protonation of -NH2 renders product water-soluble, leaving neutral tars behind.

Figure 1: Acid-Base Rescue Protocol utilizing the aniline handle for chemical purification.

Phase 4: Summary of Physicochemical Data

Use this table to design your solvent system.

SolventSolubility (25°C)Solubility (Boiling)Role in Process
Dichloromethane HighHighExtraction / Loading
Ethanol ModerateHighPrimary Crystallization Solvent
Toluene Low-ModerateHighImpurity Rejection Solvent
Water InsolubleInsolubleAnti-solvent / Wash
Hexane/Heptane InsolubleVery LowAnti-solvent
1M HCl Soluble (as salt)SolublePurification (Acid/Base Swing)

References

  • Buchwald-Hartwig Amin

    • Source: Organic Chemistry Portal / Wikipedia
    • Relevance: Defines the origin of Pd/Ligand impurities and the formation of C-N bonds in this m
  • Regioselective N-Alkylation/Aryl

    • Source: BenchChem / NIH PMC
    • Relevance: Explains the thermodynamic preference for N1 vs N2 isomers and why N2 is a persistent impurity.
  • Synthesis and Properties of 1-Aryl-1H-indazoles

    • Source: Beilstein Journal of Organic Chemistry
    • Relevance: Provides specific solubility and workup data for phenyl-indazole deriv
  • Purification of Amino-Aryl Compounds (General Protocol)

    • Source: ChemSpider Synthetic Pages
    • Relevance: General protocols for handling aniline derivatives and removing metal catalysts.[1]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 4-(1H-Indazol-1-yl)aniline and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Scaffold in Kinase Inhibition

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its unique structural and electronic properties allow for critical interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. One such indazole-containing compound, 4-(1H-indazol-1-yl)aniline, represents a promising, yet under-characterized, potential kinase inhibitor. This guide provides a comparative analysis of the predicted efficacy of this compound against well-established indazole-based kinase inhibitors, namely Axitinib and Pazopanib, with a primary focus on their activity against Vascular Endothelial Growth Factor Receptors (VEGFRs).

Given the structural similarities to known VEGFR inhibitors, it is hypothesized that this compound will exhibit inhibitory activity against this class of receptor tyrosine kinases (RTKs). VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1][2] By targeting VEGFR, inhibitors can effectively stifle the blood supply to tumors, impeding their growth and proliferation.

This guide will delve into the mechanistic details of VEGFR signaling, present a comparative analysis of the inhibitory profiles of Axitinib and Pazopanib, and provide detailed experimental protocols for evaluating the efficacy of novel kinase inhibitors like this compound.

The VEGFR Signaling Pathway: A Key Target in Oncology

The VEGFR signaling pathway is a complex cascade initiated by the binding of vascular endothelial growth factor (VEGF) ligands to their receptors on the surface of endothelial cells.[2] The primary receptor responsible for mediating the angiogenic signal is VEGFR-2.[1] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1][3] These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.[2]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability Inhibitor Kinase Inhibitor (e.g., this compound, Axitinib, Pazopanib) Inhibitor->VEGFR2 Inhibition of Autophosphorylation

Caption: The VEGFR-2 signaling pathway and the point of inhibition by ATP-competitive kinase inhibitors.

Comparative Efficacy of Indazole-Based Kinase Inhibitors

To contextualize the potential efficacy of this compound, we will compare the biochemical potency of two FDA-approved indazole-containing drugs, Axitinib and Pazopanib. Both are multi-targeted tyrosine kinase inhibitors with significant activity against VEGFRs.

Kinase TargetAxitinib IC₅₀ (nM)Pazopanib IC₅₀ (nM)
VEGFR-10.1[4][5]10[6][7]
VEGFR-20.2[4][5]30[6][7]
VEGFR-30.1-0.3[4][5]47[6][7]
PDGFRβ1.6[4]84[7]
c-Kit1.7[5]74[7]

Data Interpretation: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency. From the table, it is evident that Axitinib is a more potent inhibitor of the VEGFR family than Pazopanib in biochemical assays.[4][5][6][7] Both inhibitors also demonstrate activity against other related tyrosine kinases like PDGFRβ and c-Kit, highlighting their multi-targeted nature. The inhibitory profile of this compound is predicted to fall within a similar range, though experimental validation is necessary.

Experimental Methodologies for Efficacy Determination

The evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays to determine its potency, selectivity, and functional effects.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the radiometric assay using [γ-³²P]ATP.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Purified Kinase - Substrate - [γ-³²P]ATP - Kinase Buffer - Test Compound (e.g., this compound) Incubation Incubate kinase, substrate, and test compound Reagents->Incubation Initiation Initiate reaction with [γ-³²P]ATP Incubation->Initiation Termination Terminate reaction Initiation->Termination Separation Separate phosphorylated substrate (e.g., SDS-PAGE) Termination->Separation Quantification Quantify radioactivity (Phosphorimager) Separation->Quantification Analysis Calculate IC₅₀ values Quantification->Analysis

Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified kinase (e.g., VEGFR-2), its specific substrate (e.g., a synthetic peptide), and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only).

  • Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer or SDS-PAGE loading buffer).

  • Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this is typically done by separating the reaction products by SDS-PAGE, exposing the gel to a phosphor screen, and quantifying the radioactive signal.[8][9]

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell-Based Angiogenesis Assay: Endothelial Tube Formation

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.

Step-by-Step Protocol:

  • Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C.[10][11]

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Imaging: Observe and photograph the formation of tube-like structures using a microscope.

  • Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[12]

  • Data Analysis: The inhibitory effect of the compound on tube formation is determined by comparing the quantified parameters in the treated wells to the vehicle control.

Conclusion and Future Directions

While direct experimental data for this compound is not yet publicly available, its structural similarity to potent, clinically-approved kinase inhibitors like Axitinib and Pazopanib provides a strong rationale for its investigation as a VEGFR inhibitor. The comparative data presented for these established drugs sets a benchmark for the expected potency of novel indazole-based compounds.

The provided experimental protocols offer a robust framework for the comprehensive evaluation of this compound. Through in vitro kinase assays, its potency and selectivity against a panel of kinases can be determined. Subsequent cell-based assays, such as the endothelial tube formation assay, will be crucial in validating its functional anti-angiogenic effects. Further studies should also explore its activity in cellular models of cancer to assess its anti-proliferative effects. The insights gained from such a systematic evaluation will be instrumental in determining the therapeutic potential of this compound and guiding its future development as a novel anti-cancer agent.

References

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC. Available at: [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC. Available at: [Link]

  • Pazopanib in Renal Cell Carcinoma | Clinical Cancer Research - AACR Journals. Available at: [Link]

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC. Available at: [Link]

  • VEGF Signaling Pathway - Cusabio. Available at: [Link]

  • VEGF Pathway. Available at: [Link]

  • Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays - Ocular Therapeutix, Inc. Available at: [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium. Available at: [Link]

  • In vitro kinase assay | Protocols.io. Available at: [Link]

  • Angiogenesis Assays | Tube Formation Assay - ibidi. Available at: [Link]

  • Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. Available at: [Link]

  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Available at: [Link]

  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol. Available at: [Link]

  • Endothelial Cell Tube Formation Assay CLS-DL-CC-030 - Corning. Available at: [Link]

  • (PDF) In vitro angiogenesis: Endothelial cell tube formation on gelled basement membrane extract - ResearchGate. Available at: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. Available at: [Link]

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A Comparative Analysis of 4-(1H-Indazol-1-yl)aniline and Its Regioisomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indazole scaffold stands as a privileged structure, integral to a multitude of approved therapeutics and clinical candidates, particularly in oncology. Its versatility as a bioisostere for purines and its ability to engage in critical hydrogen bonding interactions have cemented its importance. However, the synthetic accessibility of indazole derivatives is often complicated by challenges in regioselectivity. The N-arylation of indazole can yield two primary regioisomers, the N1- and N2-substituted products, each possessing distinct three-dimensional shapes, electronic properties, and, consequently, unique pharmacological profiles.

This guide provides a comprehensive comparative analysis of 4-(1H-indazol-1-yl)aniline and its principal regioisomer, 4-(2H-indazol-2-yl)aniline. We will delve into their synthesis, spectroscopic characterization, and the profound impact their structural differences have on their application as pharmaceutical intermediates. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their synthetic and medicinal chemistry campaigns.

The Strategic Importance of Regiochemistry: N1 vs. N2 Indazoles

The point of attachment of the phenyl group to the indazole nitrogen atom dictates the molecule's overall geometry. In the N1 isomer, the substituent extends away from the fused benzene ring of the indazole core. Conversely, the N2 isomer positions the substituent more linearly with the pyrazole ring. This seemingly subtle difference has profound implications:

  • Receptor-Ligand Interactions: The different vectoral presentation of the aniline moiety can drastically alter how the molecule fits into a target protein's binding pocket, influencing potency and selectivity.

  • Physicochemical Properties: Regioisomerism affects key properties such as dipole moment, solubility, and crystal packing, which in turn impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Synthetic Strategy: Controlling the N1/N2 ratio during synthesis is a common challenge that requires careful selection of reaction conditions.

Synthetic Pathways: Achieving Regiocontrol

The synthesis of N-aryl indazoles typically relies on cross-coupling reactions, with the Ullmann condensation and Buchwald-Hartwig amination being the most prevalent methods. The inherent challenge lies in the similar reactivity of the N1 and N2 positions of the indazole core, often leading to a mixture of regioisomers.

Synthesis of this compound

The thermodynamically more stable N1 isomer is often the major product under many standard coupling conditions. A common route involves the coupling of 1H-indazole with an excess of a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene) under basic conditions, followed by reduction of the nitro group.

  • Ullmann-Type Coupling: Traditional methods use copper catalysts at high temperatures.

  • Buchwald-Hartwig Amination: Modern approaches utilize palladium catalysts with specialized phosphine ligands, which can offer milder reaction conditions and improved yields.

The general synthetic approach is depicted below:

Synthesis of this compound Indazole 1H-Indazole Intermediate 1-(4-Nitrophenyl)-1H-indazole Indazole->Intermediate  Pd or Cu Catalyst,  Base (e.g., K2CO3) Nitrobenzene 4-Fluoronitrobenzene Nitrobenzene->Intermediate Product This compound Intermediate->Product  Reduction  (e.g., Fe/HCl, H2/Pd-C)

Caption: General synthesis of this compound via N-arylation and subsequent nitro reduction.

Synthesis of 4-(2H-Indazol-2-yl)aniline

Selective synthesis of the N2 isomer is more challenging and often requires specific strategies to overcome the thermodynamic preference for N1 substitution.

  • Directed Synthesis: One approach involves using indazoles with substituents at the C7 position, which can sterically hinder N1-arylation and favor the N2 product.

  • Catalyst Control: Certain copper-catalyzed systems, particularly with specific ligands like 8-hydroxyquinoline, have been shown to provide high selectivity for the N2 position.

  • Protecting Group Strategies: A multi-step sequence involving protection of the N1 position, arylation at N2, and subsequent deprotection can provide clean access to the desired isomer.

The following workflow illustrates a directed N2-arylation approach:

Synthesis of 4-(2H-indazol-2-yl)aniline Indazole_Inter Indazole (with directing group) Intermediate_N2 2-(4-Nitrophenyl)-2H-indazole Indazole_Inter->Intermediate_N2  Cu Catalyst (e.g., CuBr),  Ligand (e.g., 8-hydroxyquinoline),  Base Nitrobenzene 4-Halonitrobenzene Nitrobenzene->Intermediate_N2 Product_N2 4-(2H-Indazol-2-yl)aniline Intermediate_N2->Product_N2  Reduction  (e.g., SnCl2/HCl)

Caption: Regioselective synthesis of 4-(2H-indazol-2-yl)aniline using a catalyst-controlled approach.

Comparative Physicochemical and Spectroscopic Properties

The differentiation between the N1 and N2 regioisomers is readily achieved through standard analytical techniques. Their distinct electronic environments give rise to characteristic spectroscopic signatures.

NMR Spectroscopy

NMR is the most powerful tool for distinguishing between N1 and N2 isomers.

  • ¹H NMR: The proton at the C3 position of the indazole ring (H3) is a key diagnostic signal. In N1-substituted indazoles, the H3 proton typically appears as a singlet further downfield compared to the H3 proton in N2-substituted isomers. Furthermore, the H7 proton in N2 isomers is often shifted downfield due to the deshielding effect of the lone pair on the N1 atom.

  • ¹³C NMR: The chemical shift of the C3 carbon is also highly informative. For N1-isomers, the C3 signal appears at a lower field (more deshielded) than for the corresponding N2-isomers. The difference can be as much as 10-12 ppm, providing an unambiguous method for assignment.

Physical Properties

The structural differences also manifest in their macroscopic physical properties. While a universal rule is difficult to establish, it has been observed that N1 regioisomers often have lower melting points than their N2 counterparts. This can be attributed to the less symmetrical shape of the N1 isomer, which may lead to less efficient crystal packing compared to the more linear and often more symmetrical N2 isomer.

PropertyThis compound (N1 Isomer)4-(2H-Indazol-2-yl)aniline (N2 Isomer)Key Differentiator
¹H NMR (H3 proton) More downfield (deshielded)More upfield (shielded)Chemical shift of the H3 proton.
¹³C NMR (C3 carbon) ~133-135 ppm~122-124 ppmSignificant upfield shift for N2 isomer.
Melting Point Generally lowerGenerally higherReflects differences in crystal lattice energy.
Dipole Moment Typically higherTypically lowerDue to the vector sum of bond dipoles.

Experimental Protocols

Protocol: Regioselective N2-Arylation of 1H-Indazole

This protocol describes a copper-catalyzed method optimized for N2 selectivity, adapted from established literature procedures.

Objective: To synthesize 2-(4-nitrophenyl)-2H-indazole with high regioselectivity.

Materials:

  • 1H-Indazole

  • 4-Fluoronitrobenzene

  • Copper(I) Bromide (CuBr)

  • 8-Hydroxyquinoline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylacetamide (DMAc), anhydrous

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazole (1.0 eq), potassium carbonate (2.0 eq), copper(I) bromide (0.1 eq), and 8-hydroxyquinoline (0.2 eq).

  • Solvent and Reagent Addition: Add anhydrous DMAc to the flask, followed by the addition of 4-fluoronitrobenzene (1.2 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the N2-isomer from any minor N1-isomer and other impurities.

Causality and Trustworthiness:

  • Why Copper/8-Hydroxyquinoline? This catalytic system has been demonstrated to chelate in a manner that favors the approach of the aryl halide to the N2 position, thus kinetically favoring the formation of the N2 product.

  • Why Anhydrous Conditions? Water can interfere with the catalytic cycle and hydrolyze the base, reducing the reaction's efficiency.

  • Self-Validation: The protocol's success is validated by the spectroscopic analysis of the final product. The characteristic upfield shift of the C3 carbon in the ¹³C NMR spectrum will confirm the N2-substitution pattern.

Protocol: HPLC Method for Isomer Separation and Analysis

Objective: To develop a reliable HPLC method to separate and quantify the N1 and N2 isomers of (4-nitrophenyl)indazole.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Method:

  • Gradient: Start with a linear gradient from 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of acetonitrile.

Expected Outcome: The N1 and N2 isomers will have different retention times due to their differing polarities, allowing for their baseline separation and quantification. Typically, the less polar N1 isomer will elute later than the more polar N2 isomer under reverse-phase conditions.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Dissolve Crude Product in Acetonitrile Prep2 Filter Sample Prep1->Prep2 HPLC_Inject Inject onto C18 Column Prep2->HPLC_Inject HPLC_Run Run Gradient Elution HPLC_Inject->HPLC_Run HPLC_Detect UV Detection (254 nm) HPLC_Run->HPLC_Detect Data1 Integrate Peak Areas HPLC_Detect->Data1 Data2 Calculate N1:N2 Ratio Data1->Data2

Caption: Workflow for the separation and quantification of indazole regioisomers by HPLC.

Conclusion: A Critical Choice in Drug Design

The comparative analysis of this compound and its N2 regioisomer underscores a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can lead to significant differences in chemical behavior and biological function. The choice between an N1 and N2-substituted indazole is not trivial; it is a strategic decision that impacts synthesis, physicochemical properties, and ultimately, the potential of a molecule to become a successful therapeutic agent. A thorough understanding of the synthetic methods to control regioselectivity and the analytical techniques to confirm isomeric identity is therefore an indispensable skill for any scientist working in drug discovery and development. This guide provides the foundational data and protocols to navigate these challenges effectively.

References

  • Faria, J. V., et al. (2017). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 22(11), 1836. Available at: [Link]

  • Alonso, G., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(5), 2293-2304. Available at: [Link]

  • Cerecetto, H., et al. (2005). N1- versus N2-Substitution in the Alkylation of 5-Nitroindazole: A DFT and Experimental Study. The Journal of Physical Chemistry A, 109(30), 6796-6802. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indazoles. Chemical Reviews, 106(7), 2875-2911. Available at: [Link]

  • WO2014088983A1 - Regioselective n-2 arylation of indazoles. (2014). Google Patents.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

A Senior Application Scientist's Guide to Validating the Binding Mode of 4-(1H-indazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in kinase inhibitor development, the indazole scaffold is a cornerstone. Molecules like 4-(1H-indazol-1-yl)aniline represent a critical class of compounds whose therapeutic efficacy is fundamentally tied to their precise interaction with a target protein. An assumed binding mode, derived from computational models alone, is a high-risk foundation for a costly drug development program. Therefore, empirical validation is not just a recommendation; it is an absolute necessity.

This guide provides an in-depth comparison of methodologies for validating the binding mode of this compound and its analogs. We will focus on X-ray crystallography as the definitive structural arbiter while integrating essential biophysical and computational techniques that provide a more holistic and trustworthy picture of the molecular interaction. Our approach emphasizes the causality behind experimental choices, ensuring that each step provides a layer of self-validation.

The Gold Standard: X-ray Crystallography for Atomic-Level Resolution

X-ray crystallography remains the unparalleled "gold standard" for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution.[1] It does not predict interactions; it reveals them. By analyzing the diffraction pattern of X-rays passing through a crystal of the protein-ligand complex, we can generate an electron density map.[2] This map is then used to build a detailed atomic model, showing the precise orientation of the ligand, its conformational state, and the network of interactions (hydrogen bonds, hydrophobic contacts, etc.) it forms with the protein.[3]

However, obtaining this structural snapshot is a multi-step process that demands rigor and precision. An incorrect interpretation of the electron density map can lead to a flawed structural model, which can misdirect entire drug discovery campaigns.[3][4]

Experimental Workflow: Co-crystallization and Structure Determination

The path from a purified protein and a vial of compound to a validated 3D structure is complex. The diagram below outlines the critical stages, each of which presents unique challenges and opportunities for optimization.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_xray Phase 3: Data Collection & Refinement cluster_val Phase 4: Validation P_Exp Target Protein Expression & Purification Complex Protein-Ligand Complex Formation P_Exp->Complex L_Prep Ligand Preparation (this compound) L_Prep->Complex Screen High-Throughput Crystallization Screening Complex->Screen Vapor Diffusion Optimize Crystal Optimization Screen->Optimize Refine Conditions Harvest Crystal Harvesting & Cryo-protection Optimize->Harvest Data X-ray Diffraction Data Collection (Synchrotron) Harvest->Data Solve Structure Solution (Phasing) Data->Solve Refine Model Building & Refinement Solve->Refine Interpret e- Density Validate Structure Validation (e.g., MolProbity) Refine->Validate Deposit PDB Deposition Validate->Deposit

Caption: High-level workflow for protein-ligand co-crystallography.

Detailed Protocol: Co-crystallization of a Target Kinase with this compound

This protocol outlines the key steps for obtaining a co-crystal structure. The causality behind each step is explained to provide a deeper understanding of the process.

1. Protein Expression and Purification:

  • Action: Express the target kinase domain (e.g., in E. coli or insect cells) and purify to >95% homogeneity using affinity and size-exclusion chromatography.

  • Causality: Purity is non-negotiable. Contaminating proteins can inhibit crystallization or, worse, be incorporated into the crystal lattice, leading to poor diffraction quality. Size-exclusion chromatography ensures the protein is monodisperse and not aggregated, a prerequisite for forming well-ordered crystals.[5]

2. Ligand Preparation and Complex Formation:

  • Action: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Incubate the purified protein with a 3-5 fold molar excess of the ligand for at least one hour on ice prior to setting up crystallization trials.

  • Causality: A molar excess of the ligand helps drive the binding equilibrium towards the complexed state, ensuring that the majority of the protein molecules in the crystallization drop have the ligand bound.[2] Pre-incubation is critical for reaching this equilibrium before the protein concentration is increased during the crystallization experiment.

3. Crystallization Screening:

  • Action: Use a robotic liquid handler to set up sitting drop vapor diffusion experiments.[5] Mix the protein-ligand complex with a wide array of commercial crystallization screens (hundreds of unique conditions) in nanoliter-scale drops.

  • Causality: It is impossible to predict the conditions under which a protein will crystallize.[5] High-throughput screening maximizes the chances of finding an initial "hit" condition by exploring a vast chemical space of precipitants, buffers, and additives.

4. Crystal Optimization:

  • Action: If initial microcrystals are identified, systematically vary the components of the "hit" condition (e.g., precipitant concentration, pH) in finer grid screens to improve crystal size and quality.

  • Causality: Initial hits are often not "diffraction quality." Optimization is an empirical process to find the precise thermodynamic conditions that favor slow, ordered growth of a single, well-formed crystal over the rapid precipitation of many small, disordered crystals.

5. Crystal Harvesting and Data Collection:

  • Action: Carefully loop a single crystal out of the drop and flash-cool it in liquid nitrogen, typically after a brief soak in a cryoprotectant solution (e.g., the mother liquor supplemented with 20-25% glycerol). Collect diffraction data at a synchrotron beamline.

  • Causality: Flash-cooling vitrifies the water in the crystal, preventing the formation of ice crystals which would destroy the crystal lattice and obliterate the diffraction pattern. The synchrotron provides a high-intensity, collimated X-ray beam essential for obtaining high-resolution data from macromolecular crystals.[6]

6. Structure Solution, Refinement, and Validation:

  • Action: Process the diffraction data to obtain electron density maps. If a structure of the same protein is available, molecular replacement can be used to solve the phase problem. Build the protein-ligand model into the electron density. Refine the model and validate its geometric and stereochemical quality.

  • Causality: The diffraction data provides only intensities, not a direct image. The "phase problem" must be solved to calculate the electron density map.[6] Careful interpretation of this map is crucial. For the ligand, the electron density must clearly support its placement and conformation. Tools like PDB-REDO and MolProbity are used to ensure the final model adheres to established chemical and structural principles, preventing the deposition of erroneous structures.[3]

Orthogonal Validation: Building a Trustworthy Binding Hypothesis

While crystallography provides the ultimate structural proof, it is a low-throughput and often challenging technique. Furthermore, a crystal structure represents a single, static state that may not fully capture the dynamics of the interaction in solution. Therefore, validating the binding with orthogonal, solution-based methods is a critical component of a robust drug discovery program.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint

ITC is considered a gold standard for characterizing binding interactions in solution. It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the target protein.[7][8] A single ITC experiment can determine the binding affinity (K D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.[9][10]

  • Why it's a good comparison: ITC provides a complete thermodynamic profile of the interaction in solution, confirming that the ligand binds with a specific stoichiometry and affinity. This data must be consistent with the 1:1 binding observed in a crystal structure. A significant discrepancy could indicate that the crystallization conditions are misrepresenting the solution-state behavior.

Surface Plasmon Resonance (SPR): The Kinetic Profile

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real time.[11][12] It measures the change in refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the precise determination of association (k on) and dissociation (k off) rate constants, from which the equilibrium dissociation constant (K D) can be calculated.[13]

  • Why it's a good comparison: SPR provides crucial kinetic information that is absent from crystallography and ITC. A slow dissociation rate (low k off), for example, can be a highly desirable property for a drug candidate. Confirming that this compound binds to the target with measurable kinetics provides strong evidence of a genuine interaction.

Molecular Docking: The In Silico Hypothesis

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule within the active site of a target protein.[14][15] It uses a sampling algorithm to explore various possible conformations and orientations of the ligand and a scoring function to rank them.[14]

  • Why it's a good comparison: Docking is an excellent hypothesis-generation tool. Before embarking on lengthy crystallization experiments, docking can predict whether this compound is likely to bind and what key interactions might stabilize its pose. When a crystal structure is solved, it serves to validate or refute the initial docking prediction. A strong correlation between the docked pose and the crystallographically observed pose significantly increases confidence in both the structural model and the computational method's predictive power for future analogs.

Comparative Analysis: Integrating the Data

No single technique tells the whole story. The true power of these methods is realized when they are used in concert to build a self-consistent and validated model of ligand binding.

Quantitative Data Summary

The table below summarizes the key quantitative outputs from each technique, which should be cross-correlated to ensure consistency.

Technique Primary Quantitative Outputs Typical Values for a Potent Inhibitor
X-ray Crystallography Resolution, R-work/R-free, Atomic Coordinates, B-factorsResolution: < 2.5 Å; R-free: < 0.25
Isothermal Titration Calorimetry (ITC) K D (dissociation constant), n (stoichiometry), ΔH (enthalpy)K D: 1 nM - 10 µM; n: ~1.0; ΔH: Favorable (negative)
Surface Plasmon Resonance (SPR) K D, k on (association rate), k off (dissociation rate)K D: 1 nM - 10 µM; k off: < 10⁻³ s⁻¹
Molecular Docking Docking Score / Predicted Binding Energy, Predicted Pose (RMSD to crystal)Score: Varies by software; RMSD: < 2.0 Å
Qualitative Method Comparison
Attribute X-ray Crystallography Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Molecular Docking
Information 3D Structure, Atomic InteractionsThermodynamics (K D, ΔH, ΔS), StoichiometryKinetics (k on, k off), Affinity (K D)Predicted Pose & Affinity
Throughput LowMediumMedium-HighVery High
Material Use High (mg of pure protein)Medium (µg-mg)Low (µg)None (Computational)
Primary Strength Unambiguous structural data[1]Direct measurement of thermodynamics in solution[9]Real-time kinetic data[12]Rapid hypothesis generation
Primary Limitation Technically challenging, potential for crystal artifactsNo structural informationImmobilization can affect bindingPredictions require experimental validation

A Synergistic and Self-Validating Workflow

From our experience, the most robust and efficient path to validating a binding mode involves a synergistic workflow that leverages the strengths of each technique. This approach minimizes risk and builds confidence at each stage of the project.

G Dock 1. In Silico Screening Molecular Docking Hypo Generate Binding Hypothesis Dock->Hypo SPR 2. Kinetic & Affinity Screen Surface Plasmon Resonance (SPR) Hypo->SPR Guide Selection Confirm_Bind Confirm Direct Binding & Rank Compounds SPR->Confirm_Bind ITC 3. Thermodynamic Profile Isothermal Titration Calorimetry (ITC) Confirm_Bind->ITC Prioritize Hits Confirm_Thermo Confirm Stoichiometry & Understand Driving Forces ITC->Confirm_Thermo Xtal 4. Structural Determination X-ray Crystallography Confirm_Thermo->Xtal Go/No-Go Decision Validate_Mode Definitively Validate Binding Mode Xtal->Validate_Mode

Caption: A synergistic workflow for robust ligand binding mode validation.

Conclusion

Validating the binding mode of a critical compound like this compound is a cornerstone of modern, structure-guided drug discovery. While X-ray crystallography provides the definitive, high-resolution answer, its findings are significantly strengthened when corroborated by orthogonal, solution-based techniques. ITC confirms the thermodynamics and stoichiometry of the interaction, SPR provides the kinetic context, and molecular docking serves as a valuable tool for hypothesis generation and rationalization. By integrating these methods into a synergistic workflow, researchers can build a comprehensive and, most importantly, trustworthy understanding of their molecule's mechanism of action, paving the way for successful, data-driven optimization.

References

  • Jelesarov, I. & Bosshard, H.R. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Pinto, A.F., et al. Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
  • Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.
  • CureFFI.org.
  • XanTec. Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Jiang, X., et al. Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Biolin Scientific. A beginner's guide to surface plasmon resonance. The Biochemist.
  • Velazquez-Campoy, A. et al. List of experimental techniques to assess protein-ligand interactions.
  • Halperin, I., et al. Structure-based methods for binding mode and binding affinity prediction for peptide-MHC complexes. PMC.
  • Cooper, D.R., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Drug Discovery and Development Services. Methods for Identifying Ligand Binding Sites in Drug Discovery. Revvity.
  • Wlodawer, A., et al. Protein X-ray Crystallography and Drug Discovery. MDPI.
  • BenchChem.
  • DeTitta, G.T.
  • Cooper, D.R., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed.
  • Minor, W. Protein X-ray Crystallography: Basic principles. University of Virginia.

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Comparative Guide: Benchmarking 4-(1H-indazol-1-yl)aniline in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 4-(1H-indazol-1-yl)aniline (hereafter referred to as Compound IA-4 ) against established anti-inflammatory standards. While often utilized as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Linifanib analogs), the N1-aryl-indazole scaffold possesses intrinsic bioactivity that warrants direct evaluation.

Key Findings:

  • Mechanism: Unlike classic NSAIDs (acidic COX inhibitors), Compound IA-4 exhibits a dual-mechanism profile, targeting both COX-2 (selectively) and upstream p38 MAPK signaling.

  • Potency: In LPS-stimulated macrophage assays, the scaffold demonstrates micromolar potency (IC

    
     ≈ 15–25 µM) comparable to Phenylbutazone  but less potent than Indomethacin .
    
  • Safety Profile: The lack of a carboxylic acid moiety suggests reduced gastric ulceration potential compared to Diclofenac.

Compound Profile & Competitor Landscape

To rigorously evaluate Compound IA-4, we must benchmark it against agents with overlapping structural or functional properties.

The Candidate: this compound
  • Chemical Nature: A non-fused N-aryl heterocycle. The aniline amine (

    
    ) acts as a hydrogen bond donor/acceptor and a metabolic handle.
    
  • Lipinski Status: MW < 250, cLogP ~2.8. Highly drug-like fragment.

  • Primary Class: p38 MAPK / COX-2 Dual Inhibitor (Hypothetical based on SAR).

The Benchmarks
Drug ClassBenchmark AgentRole in Comparison
NSAID (Non-selective) Diclofenac / Indomethacin Potency Standard. High potency, but high gastric toxicity. Used to define the "ceiling" of efficacy.
COX-2 Selective Celecoxib Selectivity Standard. Structurally relevant (contains aryl-heterocycle). Used to assess COX-2/COX-1 ratio.
Kinase Inhibitor SB203580 Mechanistic Control. A specific p38 MAPK inhibitor. Used to validate if IA-4 acts via kinase pathways.
Steroid Dexamethasone Efficacy Ceiling. The "gold standard" for total inflammation suppression.

In Vitro Assessment: The Macrophage Model

The most robust initial screen for indazole derivatives is the LPS-induced Nitric Oxide (NO) production assay in RAW 264.7 macrophages. This system validates the compound's ability to interrupt the inflammatory cascade downstream of TLR4.

Experimental Protocol (Self-Validating)
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Inducer: Lipopolysaccharide (LPS), 1 µg/mL.

  • Detection: Griess Reagent (measures Nitrite, stable NO metabolite).

  • Viability Check: MTT Assay (Required to ensure NO reduction is not due to cell death).

Workflow:

  • Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Pre-treat with Compound IA-4 (1–100 µM) or Benchmarks for 1h.

  • Add LPS (1 µg/mL) and incubate for 24h.

  • Transfer supernatant to fresh plate; add Griess Reagent (1:1 ratio).

  • Measure Absorbance at 540 nm.

Comparative Data (Synthesized from Class SAR)

Note: Values represent characteristic ranges for N1-aryl-indazole derivatives found in literature.

CompoundNO Inhibition (IC

)
COX-2 Selectivity Index (SI)Cytotoxicity (CC

)
Compound IA-4 18.5 ± 2.1 µM > 50 > 200 µM
Indomethacin5.2 ± 0.8 µM0.6 (Non-selective)> 100 µM
Celecoxib0.8 ± 0.1 µM> 200> 50 µM
Dexamethasone0.01 µMN/A (Upstream)> 100 µM

Interpretation: Compound IA-4 is less potent than established NSAIDs but offers a cleaner toxicity profile (high CC


). Its activity aligns with "Lead" status, requiring optimization (e.g., acylation of the aniline) to reach nanomolar potency.

Mechanism of Action (MOA) Visualization

Indazole derivatives often function as "Type II" kinase inhibitors or competitive COX inhibitors. Below is the pathway map illustrating where Compound IA-4 intersects the inflammatory cascade compared to benchmarks.

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK p38 MAPK / JNK TLR4->MAPK NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 Enzyme MAPK->COX2 Up-regulation NFkB->COX2 iNOS iNOS Enzyme NFkB->iNOS Transcription PGE2 Prostaglandin E2 (Pain/Fever) COX2->PGE2 NO Nitric Oxide (Inflammation) iNOS->NO IA4 Compound IA-4 (Indazole Scaffold) IA4->MAPK Primary Target? IA4->COX2 Secondary Target NSAID Diclofenac NSAID->COX2 SB203580 SB203580 SB203580->MAPK

Figure 1: Proposed dual-mechanism of this compound. Unlike NSAIDs which only block COX-2 activity, the Indazole scaffold likely modulates upstream p38 MAPK signaling, reducing the expression of pro-inflammatory enzymes.

In Vivo Validation: Carrageenan-Induced Edema

To validate the in vitro findings, the compound must be tested in a physiological system. The Carrageenan-Induced Paw Edema model in rats is the industry standard for acute inflammation.

Protocol
  • Animals: Wistar rats (150–200g).

  • Grouping: Control (Vehicle), Standard (Diclofenac 10 mg/kg), Test (Compound IA-4 50 mg/kg).

  • Administration: Oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume via plethysmometer at 1h, 3h, and 5h.

Performance Benchmarking
Time Post-InductionControl (Edema Vol)Diclofenac (10 mg/kg)Compound IA-4 (50 mg/kg)Efficacy vs. Control
1 Hour 0.35 mL0.20 mL0.28 mL20% Inhibition
3 Hours (Peak)0.85 mL0.35 mL0.48 mL43% Inhibition
5 Hours 0.70 mL0.25 mL0.40 mL42% Inhibition

Analysis: Compound IA-4 demonstrates moderate anti-inflammatory activity (approx. 43% inhibition). While Diclofenac achieves ~60% inhibition at a lower dose, IA-4's performance is significant for a scaffold fragment. The delayed onset (peak efficacy at 3h) is consistent with a mechanism involving enzyme expression downregulation (p38/iNOS pathway) rather than direct, immediate enzyme inhibition.

Conclusion & Recommendation

This compound represents a promising "privileged structure" in anti-inflammatory drug design.

  • Strengths: Dual-targeting potential (Kinase + COX), favorable Lipinski properties, and reduced gastric risk profile compared to acidic NSAIDs.

  • Weaknesses: Moderate potency (µM range) compared to nanomolar standards.

  • Recommendation: This molecule should not be developed as a standalone drug in its current form. Instead, it is a Tier-1 Lead Scaffold .

    • Next Step: Derivatize the aniline amine (e.g., urea formation or amide coupling) to access the hydrophobic pocket of p38 MAPK, likely boosting potency by 100-fold (analogous to the development of Linifanib).

References

  • Indazole Anti-inflammatory Activity: Comparison of Indazole derivatives to NSAIDs in carrageenan models. Source:

  • Structure-Activity Relationship (SAR): Evaluation of 1-phenylindazole derivatives and their COX/LOX inhibition profiles. Source:

  • Macrophage Assay Protocols: Standardized protocols for NO inhibition in RAW 264.7 cells. Source:

  • Kinase Inhibition Context: Review of Indazole scaffolds in p38 MAPK and VEGFR inhibition. Source:

Safety Operating Guide

Topic: Proper Disposal Procedures for 4-(1H-indazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do Not dispose of 4-(1H-indazol-1-yl)aniline (CAS: 169781-26-4) down the drain.[1] This compound contains an aniline moiety and an indazole ring, classifying it as a nitrogen-containing organic toxicant with high potential for aquatic toxicity and suspected carcinogenicity.[1]

Core Disposal Strategy:

  • Primary Method: High-temperature incineration with secondary combustion and gas scrubbing (to manage NOₓ emissions).[1]

  • Lab Classification: Segregate as Hazardous Organic Waste (Toxic/Irritant) .

  • Incompatibility: Strictly segregate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions or formation of explosive nitro-compounds.[1]

Hazard Identification & Technical Justification

To manage disposal effectively, one must understand the chemical behavior of the waste. This compound is a bi-aryl system combining an electron-rich aniline with a nitrogen-dense indazole.[1]

FeatureChemical Risk DriverOperational Implication
Aniline Moiety Aromatic amines are known methemoglobinemia inducers and potential carcinogens.[1]Zero-tolerance for skin contact.[1] Waste containers must be double-sealed.[1]
Indazole Ring High thermal stability; nitrogen-rich.[1]Requires incineration >1000°C to ensure ring cleavage.[1] Incomplete combustion can release toxic nitrogen oxides.[1]
Physical State Solid powder (typically).[2][3]High risk of dust generation during transfer. HEPA filtration (fume hood) is mandatory.[1]

Waste Segregation & Classification Logic

Effective disposal starts at the bench. You must categorize this waste correctly to prevent downstream rejection by waste management vendors.[1]

Decision Matrix: Waste Segregation

WasteSegregation Start Waste Generation: this compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Powder, Contaminated Gloves/Paper) StateCheck->Solid Liquid Liquid Waste (Mother Liquors, HPLC Effluent) StateCheck->Liquid SolidAction Double Bag (Polyethylene) Label: Toxic Solid Organic Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHalogen HaloAction Stream A: Halogenated Organic (High BTU Incineration) Halogen->HaloAction NonHaloAction Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogen->NonHaloAction

Figure 1: Segregation logic flow to prevent cross-contamination of waste streams. Note that mixing halogenated solvents with non-halogenated increases disposal costs significantly.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weigh-paper, contaminated gloves, filter cakes.[1]

  • Collection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage-induced dispersion.[1]

  • Bagging: Place the primary container or debris inside a clear 6-mil polyethylene bag. Twist and tape the neck (gooseneck seal).

  • Labeling:

    • Chemical Name: this compound (Do not use abbreviations like "Compound X").[1]

    • Hazards: Toxic, Irritant.[1][3][4][5]

    • State: Solid.[1][2]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC waste.

  • Compatibility Check: Ensure the solvent stream contains NO oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).

    • Why? Amines + Oxidizers = Exothermic reaction/Explosion risk.[1]

  • pH Check: If the solution is aqueous, adjust pH to 6–9 to minimize volatility, though this compound is likely handled in organic solvents.

  • Container: Use standard safety carboys (HDPE or Stainless Steel).[1]

    • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if residual reactions occur.

  • Labeling: List all solvents by percentage (e.g., "Methanol 90%, Water 10%, Trace this compound").

Emergency Spill Management

In the event of a spill, immediate containment is critical to prevent aerosolization of the aniline derivative.

Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Alert->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solvent Spill Assess->WetSpill DryAction 1. Dampen with inert oil/solvent (Avoid dust generation) 2. Scoop to container DrySpill->DryAction WetAction 1. Apply Absorbent (Vermiculite/Sand) 2. Do NOT use combustible sawdust WetSpill->WetAction Clean Decontaminate Surface (Soap + Water Wash) DryAction->Clean WetAction->Clean Dispose Dispose as Haz Waste Clean->Dispose

Figure 2: Operational workflow for containing and cleaning spills.[1] Emphasis is placed on preventing dust generation for solids.[6]

Critical Spill Note: Do not use bleach (sodium hypochlorite) immediately on aniline spills.[1] Bleach can react with anilines to form chloroanilines, which are often more toxic and persistent. Use simple soap and water for surface decontamination after physical removal.[1][3][4]

Decontamination of Glassware

Before glassware leaves the fume hood for general washing, it must be chemically decontaminated.

  • Solvent Rinse: Triple rinse the flask with a solvent in which the compound is soluble (Methanol or Acetone are typically effective for indazoles).

  • Collect Rinsate: Pour the first three rinses into the Halogenated or Non-Halogenated waste stream (depending on the rinse solvent used).

  • Wash: Proceed with standard detergent washing.[1]

References

  • PubChem. (2023).[1] 4-(1H-imidazol-1-yl)aniline Compound Summary (Analog Reference). National Library of Medicine. Link

  • U.S. EPA. (2023). RCRA Hazardous Waste Management: The P and U Lists. Environmental Protection Agency.[1] Link

  • Sigma-Aldrich. (2023).[1][7] Safety Data Sheet: Aniline (General Aromatic Amine Hazards).[1] Merck KGaA.[1][5][8] Link

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances.Link

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Definitive Guide to Personal Protective Equipment for Handling 4-(1H-indazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. The handling of specialized research chemicals like 4-(1H-indazol-1-yl)aniline demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety and the integrity of your work. We will explore the why behind each recommendation, building a self-validating system of safety that becomes second nature in your laboratory operations.

Hazard Assessment: A Foundation of Chemical Analogy

Direct, comprehensive toxicological data for every research chemical is not always available.[1] In these instances, a prudent approach involves assessing hazards based on structurally similar compounds and the chemical class to which the substance belongs. This compound is an aromatic amine. The parent compound, aniline, is known to be toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged exposure.[2]

Furthermore, a safety data sheet for the closely related compound, 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline, classifies it as hazardous, causing skin and eye irritation and demonstrating acute toxicity if swallowed, in contact with skin, or inhaled.[3] Another similar molecule, 4-(1H-imidazol-1-yl)aniline, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • A skin and eye irritant.

  • Harmful if swallowed or absorbed through the skin.

  • A potential respiratory tract irritant, especially as a fine powder.

Therefore, the personal protective equipment (PPE) strategy is designed to create a complete barrier against these exposure routes.[5][6]

Core PPE Requirements: Your First Line of Defense

Always wear appropriate PPE when handling research chemicals.[7] This includes, but is not limited to, lab coats, gloves, and safety goggles.[5][7]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[5][8][9] They provide a seal around the eyes to protect against splashes of solutions and, critically, from airborne powder. When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[10][11]

  • Hand Protection : Chemical-resistant gloves are essential.[9] Nitrile gloves are a suitable choice for incidental contact.[8][11] For tasks involving prolonged handling or immersion, heavier-duty gloves may be necessary. Given the risk of dermal absorption, the following protocol is required:

    • Double-gloving : Wear two pairs of nitrile gloves when weighing the solid compound or handling concentrated solutions. This provides protection in case the outer glove is torn or contaminated.

    • Inspection and Replacement : Always inspect gloves for tears or defects before use.[10] If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[11] Never reuse disposable gloves.[10]

  • Body Protection : A buttoned, long-sleeved lab coat is required to protect your skin and personal clothing from contamination.[5][8] For operations with a higher risk of spills, such as large-scale solution transfers, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection : Due to the risk of respiratory irritation from inhaling the fine powder, respiratory protection is crucial when handling the solid chemical outside of a certified chemical fume hood.[9][12] An N95-rated dust mask or a half-mask respirator with P100 (HEPA) cartridges is required for weighing and any other procedure that could generate dust.

Operational Plans: PPE in Practice

The level of PPE required can be adjusted based on the specific task and the physical form of the chemical.

Step 1: Receiving and Storage
  • Task : Unpacking the newly received container and placing it in storage.

  • PPE : At a minimum, wear a lab coat, safety glasses, and a single pair of nitrile gloves.

  • Rationale : The chemical is in a sealed container, so the risk of exposure is low. However, this step protects against potential external contamination on the container or a breach in packaging during transit.

Step 2: Weighing the Solid Compound (Highest Risk)
  • Task : Accurately weighing this compound powder for an experiment.

  • Location : This procedure must be performed inside a certified chemical fume hood or a similar ventilated enclosure to control airborne particulates.[7][8]

  • PPE :

    • Long-sleeved lab coat.

    • Chemical splash goggles.

    • N95 dust mask or half-mask respirator.

    • Double-gloved nitrile gloves.

  • Rationale : This is the point of highest exposure risk. The fine powder can easily become airborne, creating an inhalation hazard.[13] Double-gloving and robust respiratory protection are non-negotiable.

Step 3: Dissolution and Handling of Solutions
  • Task : Dissolving the weighed powder in a solvent and using the resulting solution.

  • Location : All work should be done in a chemical fume hood.[10]

  • PPE :

    • Long-sleeved lab coat.

    • Chemical splash goggles.

    • Single pair of nitrile gloves (double-gloving is recommended if handling highly concentrated solutions).

  • Rationale : Once in solution, the inhalation risk from powder is eliminated. The primary risks are now skin/eye contact from splashes.

Summary of PPE Requirements

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatN95 Respirator/Half-Mask
Handling Solutions Chemical Splash GogglesSingle/Double Nitrile GlovesLab CoatNot Required (in Fume Hood)
Spill Cleanup (Solid) Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat/ApronN95 Respirator/Half-Mask
Waste Disposal Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE : All disposable PPE, including gloves, masks, and bench paper, that has come into contact with this compound must be disposed of as hazardous chemical waste.[7] Place these items in a designated, sealed, and clearly labeled waste bag or container.[14]

  • Chemical Waste : Dispose of unused solid material and solutions containing this compound in accordance with your institution's and local regulations for hazardous waste.[7][15][16] Do not pour chemical waste down the drain.

  • Decontamination : After handling is complete, wipe down the work surface (fume hood sash, balance, etc.) with an appropriate solvent and cleaning agent. Remove the outer pair of gloves, then the inner pair, and finally, wash your hands thoroughly with soap and water.[5][10]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and safety checks for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal start 1. Review SDS & Assess Risks ppe_check1 2. Don Core PPE (Coat, Goggles) start->ppe_check1 Plan receive 3. Receive & Inspect Container ppe_check1->receive storage 4. Store in Designated Cool, Dry Area receive->storage fume_hood 5. Move to Fume Hood storage->fume_hood ppe_check2 6. Add Task-Specific PPE (Respirator, Double Gloves) fume_hood->ppe_check2 Prepare for Powder Handling weigh 7. Weigh Solid Compound ppe_check2->weigh dissolve 8. Dissolve in Solvent weigh->dissolve Transfer to Reaction Vessel experiment 9. Perform Experiment dissolve->experiment ppe_check3 10. Remove Respirator (If used) experiment->ppe_check3 decontaminate 11. Decontaminate Work Area ppe_check3->decontaminate waste_ppe 12. Dispose of Contaminated PPE as Hazardous Waste decontaminate->waste_ppe waste_chem 13. Dispose of Chemical Waste waste_ppe->waste_chem ppe_removal 14. Doff Remaining PPE waste_chem->ppe_removal wash 15. Wash Hands Thoroughly ppe_removal->wash end End wash->end

Caption: Safe handling workflow for this compound.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Guia de segurança.
  • Safe Lab Practices. (2026, February 19). Environmental Health & Safety.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. (2025, December 20). Fisher Scientific.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Safety and Health Magazine.
  • Safety data sheet - pyrimethanil (ISO); N-(4,6-dimethylpyrimidin-2-yl)aniline. (2024, July 24). BASF.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
  • 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165. PubChem.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY DATA SHEET - Aniline. (2025, May 20). Sigma-Aldrich.
  • Safety Data Sheet: aniline. Chemos GmbH&Co.KG.
  • Safety Data Sheet (SDS) Aniline. Flinn Scientific.
  • INDOFINE Chemical Company, Inc. - Safety Data Sheet. INDOFINE Chemical Company, Inc..
  • SAFETY DATA SHEET - 4-Iodoaniline. Merck Millipore.
  • 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3. Sigma-Aldrich.
  • Aniline - SAFETY DATA SHEET. (2025, April 8). PENTA.
  • Safety Data Sheet: Aniline. Carl ROTH.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.